molecular formula C7H7NO3 B572964 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol CAS No. 1261365-65-4

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol

Cat. No.: B572964
CAS No.: 1261365-65-4
M. Wt: 153.137
InChI Key: SKESGGPLKXRSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol is a versatile fused bicyclic heteroaromatic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules with pharmacological activity. This compound is notably utilized in the development of etavopivat, an investigational small molecule activator of erythrocyte pyruvate kinase (PKR) studied for the treatment of sickle cell disease and other hemoglobinopathies . The dihydrodioxinopyridine scaffold provides a privileged structure that can contribute to the binding affinity and pharmacokinetic properties of potential drug candidates. Researchers employ this chemical in constructing molecular libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for novel therapeutic targets . Its application extends into the synthesis of various 2- and 3-substituted-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives, demonstrating its utility as a versatile precursor in organic synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKESGGPLKXRSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679160
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-65-4
Record name 1,4-Dioxino[2,3-b]pyridin-7-ol, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound of interest within medicinal chemistry. As a derivative of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, it holds potential for biological activity, drawing parallels to structurally related compounds with known pharmacological properties. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties and a plausible synthetic approach. However, it is important to note that specific quantitative biological data and detailed experimental protocols for this exact molecule are not extensively reported in publicly accessible scientific literature. This guide, therefore, focuses on the foundational knowledge and methodologies applicable to this class of compounds.

Core Chemical Properties

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is characterized by the fusion of a pyridine ring with a 1,4-dioxan ring. The presence of a hydroxyl group at the 7-position is a key feature for potential biological interactions and further chemical modifications.

PropertyValueSource
CAS Number 1261365-65-4[2][3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [2]
Canonical SMILES C1OC2=C(O1)C=C(N=C2)ON/A
InChI Key SKESGGPLKXRSFG-UHFFFAOYSA-N[3]
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol.N/A

Synthesis Methodology

A potential synthetic pathway could start from a suitably substituted pyridine precursor. A study by Soukri et al. (2000) details the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which provides a foundational methodology.[1]

Proposed Experimental Workflow for Synthesis

The following diagram outlines a logical workflow for the synthesis, based on established chemical principles for this class of compounds.

G start Start with a suitable 3-hydroxy-2-nitropyridine derivative step1 Protection of the hydroxyl group start->step1 step2 Introduction of a glycidyl ether at the 2-position step1->step2 step3 Base-mediated Smiles Rearrangement to form the dioxin ring step2->step3 step4 Reduction of the nitro group to an amine step3->step4 step5 Conversion of the amino group to a hydroxyl group (e.g., via diazotization) step4->step5 step6 Deprotection of the hydroxyl group (if necessary) step5->step6 end_node 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol step6->end_node

Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Potential Biological Activities and Signaling Pathways

Derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold have been investigated for a range of biological activities, suggesting that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol may also exhibit pharmacological properties. The broader class of compounds is noted for potential anti-inflammatory and antimicrobial effects.

Due to the lack of specific studies on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a definitive signaling pathway cannot be provided. However, based on the activities of related heterocyclic compounds, a hypothetical logical relationship for its investigation as an anti-inflammatory agent is presented below.

G compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol target Putative Inflammatory Target (e.g., COX, LOX, Cytokine Receptor) compound->target Binds to pathway Inhibition of Pro-inflammatory Signaling Cascade target->pathway Leads to response Reduction of Inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) pathway->response Results in outcome Anti-inflammatory Effect response->outcome

Caption: Hypothetical mechanism of action for anti-inflammatory activity.

Conclusion and Future Directions

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol represents a chemical entity with potential for further investigation in the field of drug discovery. The information available on its synthesis is primarily derived from related structures, and there is a notable absence of published data regarding its specific biological activity and mechanism of action.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to enable further studies.

  • Screening the compound against a panel of biological targets to identify its primary pharmacological activities, with a focus on anti-inflammatory and antimicrobial assays.

  • Elucidating the mechanism of action for any confirmed biological activity through detailed in vitro and in vivo studies.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for optimal activity.

This technical guide serves as a foundational resource for researchers interested in 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, highlighting the current knowledge gaps and suggesting avenues for future exploration.

References

Structure Elucidation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the absence of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on analogous structures and provides detailed, adaptable experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and evaluation of new chemical entities in the field of medicinal chemistry and drug development.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a fused dioxin and pyridine ring system. Its chemical formula is C₇H₇NO₃, and it has a molecular weight of 153.14 g/mol . The unique arrangement of a pyridinol core fused with a dihydrodioxin ring suggests potential for diverse biological activities, drawing parallels to known bioactive dihydropyridine and dioxin-containing molecules which have shown promise in various therapeutic areas. The structural elucidation of such novel compounds is a critical step in the drug discovery pipeline, ensuring unambiguous identification and paving the way for further investigation into its pharmacological properties.

This guide details the necessary spectroscopic and analytical techniques required for the comprehensive structural confirmation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Predicted Spectroscopic Data

While specific experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is not currently available in the public domain, we can predict the expected spectroscopic data based on the analysis of structurally similar compounds. The following tables summarize the anticipated quantitative data from key analytical techniques.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.5 - 9.5br s-1HAr-OH
~7.8 - 8.0d~2-31HH-6
~6.8 - 7.0d~2-31HH-8
~4.3 - 4.5m-2HO-CH₂
~4.2 - 4.4m-2HO-CH₂

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~160 - 165C-7
~145 - 150C-5a
~140 - 145C-9a
~135 - 140C-6
~110 - 115C-8
~63 - 65C-2
~62 - 64C-3

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch (hydroxyl)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1640 - 1600StrongC=N stretch (pyridine ring)
1580 - 1550StrongC=C stretch (pyridine ring)
1250 - 1200StrongC-O-C stretch (dioxin ring, asymmetric)
1100 - 1050StrongC-O-C stretch (dioxin ring, symmetric)
1200 - 1150StrongC-O stretch (hydroxyl)
Table 4: Predicted Mass Spectrometry Data
m/zProposed Fragment
153[M]⁺ (Molecular Ion)
125[M - CO]⁺
97[M - 2CO]⁺ or [M - C₂H₄O]⁺
69Further fragmentation

Predicted for Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocols

The following are detailed experimental protocols for the synthesis and structural elucidation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Synthesis

A plausible synthetic route for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could involve the reaction of a suitably substituted dihydroxypyridine with a dihaloethane.

Materials:

  • 2,3-Dihydroxy-5-nitropyridine

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Cyclization: To a solution of 2,3-dihydroxy-5-nitropyridine (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add 1,2-dibromoethane (1.2 equivalents) and heat the reaction mixture at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 7-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

  • Reduction: Dissolve the nitro compound in a mixture of ethanol and water. Add sodium hydrosulfite (5 equivalents) and heat the mixture to reflux for 2 hours.

  • Final Work-up and Purification: Cool the reaction mixture, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by column chromatography to yield 2,3-Dihydro-dioxino[2,3-b]pyridin-7-amine.

  • Diazotization and Hydrolysis: Dissolve the amine in aqueous H₂SO₄ and cool to 0°C. Add a solution of NaNO₂ dropwise. After stirring for 30 minutes, heat the mixture to 50°C for 1 hour to yield the target compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: Obtain the mass spectrum to determine the exact mass of the molecular ion and analyze the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of a novel compound like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for synthesis and structure elucidation.

NMR Correlation Logic

The following diagram outlines the logical connections between different 2D NMR experiments used for structure elucidation.

NMR_logic H1 ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Chemical Shifts) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic of 2D NMR for structure confirmation.

Potential Biological Significance

Derivatives of dihydropyridine are known to possess a wide range of biological activities, including cardiovascular, anticancer, and antimicrobial effects. The presence of the dioxin moiety may also confer unique pharmacological properties. Therefore, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol represents an interesting scaffold for further investigation in drug discovery programs. A potential signaling pathway that could be modulated by such a compound, based on the activities of related structures, is the calcium signaling pathway, which is crucial in various physiological processes.

Hypothetical Signaling Pathway Involvement

signaling_pathway Molecule 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Target Potential Target (e.g., Calcium Channel) Molecule->Target Binds to Signaling Modulation of Intracellular Signaling (e.g., Ca²⁺ influx) Target->Signaling Leads to Response Cellular Response (e.g., Muscle Relaxation, Neurotransmission) Signaling->Response Induces

References

In-Depth Technical Guide: Chemical Properties of CAS 1261365-65-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the compound identified by CAS number 1261365-65-4, chemically known as 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of public research on this specific molecule, this guide also extrapolates potential biological activities and experimental workflows based on structurally related compounds. All presented data is intended for research and development purposes.

Chemical Identity and Physical Properties

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is a heterocyclic building block.[3] The core structure consists of a pyridine ring fused to a dihydrodioxin ring. The molecular formula is C7H7NO3, with a molecular weight of 153.14 g/mol .[3] It is described as a solid and is classified as a combustible solid. Recommended storage is at room temperature or between 2-8°C.

PropertyValueSource(s)
CAS Number 1261365-65-4[1][3]
Chemical Name 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol[3]
Molecular Formula C7H7NO3[1][3]
Molecular Weight 153.14 g/mol [3]
Physical Form Solid
Storage Temperature Room temperature or 2-8°C[3]
SMILES String Oc1cnc2OCCOc2c1[4]
InChI Key SKESGGPLKXRSFG-UHFFFAOYSA-N[1][4]

Spectroscopic and Analytical Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is not publicly available. However, a general synthetic approach for a structurally similar compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, has been described and involves a multi-step process starting from 2,3-dihydroxybenzoic acid.[6] This process includes esterification, alkylation with 1,2-dibromoethane, hydrolysis, and finally conversion to the carboxamide.[6]

Below is a generalized workflow that could potentially be adapted for the synthesis of related dihydrodioxinopyridine structures.

G Generalized Synthetic Workflow for Dihydrodioxinopyridine Analogs cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Dihydroxy-substituted Pyridine Derivative step1 Cyclization Reaction (e.g., Williamson Ether Synthesis) start1->step1 start2 1,2-Dihaloethane start2->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Derivative step2->product G Hypothetical Anti-Inflammatory Signaling Pathway compound 2,3-Dihydro-[1,4]dioxino [2,3-b]pyridin-7-ol (Hypothetical) PDE4 Phosphodiesterase 4 (PDE4) compound->PDE4 Inhibition cAMP ↑ Intracellular cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation NFkB NF-κB Pathway PKA->NFkB Inhibition Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Reduced Inflammatory Response Cytokines->Inflammation

References

Technical Guide: Physicochemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of experimental data for this specific molecule, this document focuses on foundational chemical information, predicted properties based on its structural motifs, and detailed experimental protocols for the determination of its key physicochemical parameters. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a roadmap for its synthesis, characterization, and evaluation in drug discovery and development contexts.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a fused dioxin and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the available and predicted properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and provides standard methodologies for their experimental determination.

Core Physicochemical Data

While experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is scarce, its basic molecular properties have been established. Predicted values for other key parameters are included to guide initial experimental design.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 1261365-65-4[1]
Appearance Solid (predicted)General knowledge
Melting Point Not available (predicted to be a crystalline solid with a defined melting point)General knowledge
Boiling Point Not available (likely to decompose at higher temperatures)General knowledge
Aqueous Solubility Not available (predicted to have low to moderate solubility)General knowledge
pKa Not available (predicted to have a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen)General knowledge
logP Not available (predicted to be moderately lipophilic)General knowledge

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1]

  • Procedure: The capillary tube is placed in the heating block of the apparatus alongside a thermometer. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[2] A sharp melting range (0.5-1 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Observe Melting E->F G Record Onset Temperature (T1) F->G H Record Completion Temperature (T2) G->H I Report Melting Point Range (T1-T2) H->I

Melting Point Determination Workflow

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, influencing their dissolution and absorption.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[3]

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation: The suspension is filtered through a fine-pore filter or centrifuged to separate the undissolved solid from the saturated solution.[3]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • pH-Solubility Profile: The experiment is repeated at different pH values (e.g., pH 1.2, 4.5, and 6.8) to establish a pH-solubility profile.[3][4]

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solid Compound C Combine in Sealed Flask A->C B Aqueous Buffer (Known Volume) B->C D Agitate at Constant Temperature (24-48h) C->D E Reach Equilibrium D->E F Filter/Centrifuge E->F G Quantify Concentration (e.g., HPLC) F->G H Determine Solubility G->H

Aqueous Solubility Determination Workflow

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) of known ionic strength.[6]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[7] For molecules with multiple ionizable groups, multiple inflection points may be observed.

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is dissolved in one of the phases, and the two phases are mixed vigorously in a separatory funnel for a set period to allow for partitioning.

  • Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

Proposed Synthetic Pathway

A plausible synthetic route for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol can be adapted from established methods for the synthesis of related dioxinone and dioxinopyridine derivatives.

A potential approach involves the reaction of a suitably substituted pyridine derivative with a protected diol, followed by deprotection and subsequent functional group manipulations. For instance, a multi-step synthesis could be envisioned starting from commercially available materials.

SynthesisPathway A Substituted Pyridine Precursor B Reaction with Protected Diol A->B Step 1 C Cyclization B->C Step 2 D Functional Group Interconversion C->D Step 3 E 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol D->E Step 4

Proposed General Synthetic Pathway

Potential Biological Significance

While the specific biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol has not been reported, related heterocyclic scaffolds, such as naphthyridines and other pyridone derivatives, have demonstrated a wide range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The fused dioxinopyridine core represents a novel scaffold that warrants investigation for its potential as a modulator of various biological targets.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Although specific experimental data is limited, this document offers a comprehensive set of predicted properties and detailed, standardized experimental protocols to enable its thorough characterization. The information presented herein is intended to facilitate further research and development of this promising heterocyclic compound for potential applications in medicinal chemistry and drug discovery.

References

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The essential molecular details of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below. This information is critical for a range of applications, from analytical characterization to computational modeling and synthetic chemistry.

ParameterValue
Molecular Formula C₇H₇NO₃[1][2][3]
Molecular Weight 153.14 g/mol [2][3]
Exact Mass 153.0426 g/mol [1]
CAS Number 1261365-65-4[1][2]

Experimental Protocols

Detailed experimental methodologies for the characterization and synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are typically proprietary to the manufacturing entities. However, standard analytical techniques would be employed to confirm the identity and purity of the compound. These would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its fundamental molecular properties.

Figure 1. Molecular Properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol A Chemical Name: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol B Molecular Formula: C₇H₇NO₃ A->B Determines C Molecular Weight: 153.14 g/mol B->C Calculated From

Caption: Logical flow from chemical name to molecular formula and weight.

References

In-depth Technical Guide: Spectral Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic organic compound. Its structure features a dihydropyridine ring fused to a dioxane ring, with a hydroxyl group substitution.

Molecular Formula: C₇H₇NO₃

Molecular Weight: 153.14 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectral characteristics for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. These predictions are derived from analogous structures and standard chemical shift/frequency tables.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HAr-OH
~7.5Singlet1HPyridine-H
~6.8Singlet1HPyridine-H
~4.2 - 4.4Multiplet4HO-CH₂-CH₂-O
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~155-160C-OH
~140-145Quaternary C
~135-140Pyridine-CH
~130-135Quaternary C
~110-115Pyridine-CH
~105-110Quaternary C
~60-65O-CH₂
Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch
3000-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (aliphatic)
1580-1620StrongC=C and C=N stretch (pyridine ring)
1200-1300StrongC-O stretch (aryl ether)
1000-1100StrongC-O stretch (aliphatic ether)
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
153[M]⁺ (Molecular ion)
136[M-OH]⁺
125[M-C₂H₄O]⁺
97[M-C₂H₄O₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire spectral data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol for ¹H NMR (20-50 mg for ¹³C NMR) and transfer to a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

    • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[1]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve homogeneity and optimal resolution.[3]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 16) should be used to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a greater number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for the chosen ionization method.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol powder onto the crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[4]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizations

Experimental Workflow for Spectral Analysis

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Solid Sample Sample->Prep_IR Acquire_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acquire_NMR Acquire_MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->Acquire_MS Acquire_IR FT-IR Spectrometer (ATR) Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phasing, Calibration Acquire_NMR->Process_NMR Process_MS Peak Detection, Mass Assignment Acquire_MS->Process_MS Process_IR Background Subtraction, Peak Picking Acquire_IR->Process_IR Result_NMR NMR Spectra (Chemical Shifts, Couplings) Process_NMR->Result_NMR Result_MS Mass Spectrum (m/z, Fragmentation) Process_MS->Result_MS Result_IR IR Spectrum (Functional Groups) Process_IR->Result_IR

Caption: Workflow for spectral data acquisition and analysis.

Structural Elucidation Process

G cluster_inputs Input Data cluster_analysis Analysis & Interpretation cluster_integration Data Integration cluster_output Output MS_Data Mass Spectrum (Molecular Formula) Analyze_MS Determine Molecular Weight & Elemental Composition MS_Data->Analyze_MS IR_Data IR Spectrum (Functional Groups) Analyze_IR Identify Key Bonds (e.g., O-H, C=C, C-O) IR_Data->Analyze_IR NMR_Data NMR Spectra (¹H & ¹³C Environments) Analyze_NMR Determine Carbon Skeleton & Proton Connectivity NMR_Data->Analyze_NMR Assemble Assemble Fragments & Propose Structures Analyze_MS->Assemble Analyze_IR->Assemble Analyze_NMR->Assemble Structure Confirmed Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Assemble->Structure

Caption: Process of structural elucidation using spectral data.

References

1H NMR spectrum analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. This document outlines the predicted spectral data, provides a general experimental protocol for acquiring such a spectrum, and visualizes the molecular structure and experimental workflow. The information herein is intended to support research, discovery, and quality control activities involving this heterocyclic compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2/H-34.2 - 4.4m-4H
H-66.8 - 7.0d~ 8.01H
H-87.8 - 8.0d~ 8.01H
7-OH9.0 - 11.0br s-1H

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Interpretation of the Predicted Spectrum

  • Dioxino Protons (H-2/H-3): The four protons on the dioxino ring are expected to appear as a complex multiplet in the range of 4.2 - 4.4 ppm. The overlapping signals are due to the similar chemical environments and spin-spin coupling between these protons.

  • Pyridinol Protons (H-6 and H-8): The two protons on the pyridine ring are anticipated to be in the aromatic region. The proton at the 6-position (H-6) is predicted to be a doublet around 6.8 - 7.0 ppm, coupled to the H-8 proton. The H-8 proton is expected to be deshielded due to the influence of the adjacent nitrogen and oxygen atoms, appearing as a doublet further downfield around 7.8 - 8.0 ppm. The coupling constant for this ortho-coupling is expected to be approximately 8.0 Hz.

  • Hydroxyl Proton (7-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the range of 9.0 - 11.0 ppm. The broadness of the signal is due to chemical exchange, and its exact position is highly dependent on the solvent, temperature, and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton. DMSO-d₆ is often a good choice for compounds with exchangeable protons.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

3.2. Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Spectral Width (SW): A range that covers all expected proton signals, typically 0-12 ppm.

  • Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Visualizations

4.1. Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with the protons labeled for NMR analysis.

molecular_structure cluster_molecule N1 N C2 C N1->C2 C3 C C2->C3 O7 O C2->O7 C4 C C3->C4 C5 C C4->C5 C4->C5 C9 C H8 H-8 C4->H8 C6 C C5->C6 O11 O C5->O11 C6->N1 C6->N1 H6 H-6 C6->H6 O8 O O7->C9 O8->C3 C10 C C9->C10 H2_1 H C9->H2_1 H2_2 H C9->H2_2 C10->O8 H3_1 H C10->H3_1 H3_2 H C10->H3_2 OH_H H O11->OH_H

Caption: Molecular structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with proton labeling.

4.2. Experimental Workflow

The diagram below outlines the logical flow of the ¹H NMR analysis process.

experimental_workflow cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (FID Generation) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) D->E F Structure Elucidation / Verification E->F

Caption: Workflow for the ¹H NMR spectroscopic analysis of a chemical compound.

Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2,3-dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted 13C NMR chemical shifts based on established principles for heterocyclic compounds. It also outlines a comprehensive experimental protocol for acquiring such data.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below. These estimations are derived from the analysis of similar pyridine and dioxane-fused heterocyclic systems. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (ppm)
C2~65
C3~65
C4a~140
C5~110
C6~145
C7~155
C8a~150

Note: These are predicted values and may differ from experimental results. Actual chemical shifts are influenced by solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent can affect the chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[1]

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[2] Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the peaks if quantitative information is required, although this is less common for 13C NMR unless specific acquisition parameters are used.[1]

  • For structural elucidation, various 2D NMR experiments such as HSQC and HMBC can be performed to correlate carbon signals with their attached protons.[2][3]

Visualization of Molecular Structure and NMR Relationship

The following diagrams illustrate the molecular structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and a conceptual workflow for its 13C NMR characterization.

molecular_structure cluster_mol 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol mol

Caption: Molecular Structure of the Analyte.

nmr_workflow dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) acquire Acquire 13C NMR Data (zgpg30, NS > 1024) setup->acquire process Fourier Transform, Phase & Baseline Correction reference Reference to Solvent Peak process->reference analyze Peak Picking & Structural Assignment reference->analyze

Caption: 13C NMR Experimental Workflow.

References

The Mass Spectrometry Fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a theoretical exploration of the mass spectrometry fragmentation pathways of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. In the absence of direct experimental data for this specific molecule, this document outlines the predicted fragmentation patterns based on the known behavior of its constituent chemical moieties—a pyridinol ring and a dihydro-dioxino ring system. This guide is intended to serve as a foundational resource for researchers anticipating the mass spectral characteristics of this and structurally related compounds.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound with a molecular weight of 153.14 g/mol and a chemical formula of C₇H₇NO₃. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide will cover theoretical fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for experimental design and data interpretation.

Experimental Protocols

While specific protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are not available, the following are detailed, generalized methodologies for the analysis of similar small, heterocyclic molecules using Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra. The goal is to isolate and concentrate the analyte while removing interfering matrix components.

  • For GC-MS Analysis: The sample must be volatile and thermally stable. If the compound is not sufficiently volatile, derivatization may be necessary. A common approach is to dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.[1] A dilution to the low µg/mL range is often required for modern instruments. Any non-volatile salts or buffers should be removed, for example, by liquid-liquid extraction.

  • For LC-MS Analysis: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water, acetonitrile, or methanol, to a concentration typically in the range of 10-100 µg/mL.[1] It is crucial to ensure the sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm filter to prevent clogging of the LC system.[1] High concentrations of non-volatile salts must be avoided as they can cause ion suppression in the ESI source.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)

This protocol is suitable for a standard quadrupole GC-MS system.

Table 1: GC-MS (EI) Experimental Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Oven ProgramInitial temp 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[3]
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)

This protocol is suitable for a High-Resolution Mass Spectrometer such as a Q-TOF or Orbitrap, which is common for structural elucidation of small molecules.[4][5]

Table 2: LC-MS (ESI) Experimental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation GasNitrogen
Desolvation Gas Flow600 L/hr
Desolvation Temperature350 °C
MS Scan Rangem/z 50-500
MS/MS FragmentationCollision-Induced Dissociation (CID)
Collision EnergyRamped (e.g., 10-40 eV)

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol under EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, the molecule will be ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) at m/z 153.[3] This radical cation is energetically unstable and will undergo various fragmentation reactions. The fragmentation will likely be directed by the stable aromatic pyridinol ring and the more labile dihydro-dioxino portion.

Key Predicted EI Fragmentation Pathways:

  • Loss of a hydrogen radical: The molecular ion may lose a hydrogen radical to form a stable ion at m/z 152.

  • Retro-Diels-Alder (RDA) reaction: The dihydro-dioxino ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 125.

  • Cleavage of the dihydro-dioxino ring: The ring can cleave to lose a formaldehyde molecule (CH₂O, 30 Da), which would lead to a fragment at m/z 123. A subsequent loss of another formaldehyde molecule could lead to a fragment at m/z 93.

  • Loss of CO from the pyridinol ring: A common fragmentation for pyridinols is the loss of carbon monoxide (CO, 28 Da) after tautomerization to the pyridone form. This would lead to a fragment at m/z 125 from the molecular ion.

  • Formation of the pyridinol cation: Cleavage of the bonds connecting the dihydro-dioxino ring could result in a pyridinol radical cation at m/z 95.

EI_Fragmentation M [C₇H₇NO₃]•+ m/z = 153 Molecular Ion m152 [C₇H₆NO₃]+ m/z = 152 M->m152 -H• m125_rda [C₅H₃NO₃]•+ m/z = 125 M->m125_rda -C₂H₄ (RDA) m123 [C₆H₅NO₂]•+ m/z = 123 M->m123 -CH₂O m95 [C₅H₅NO]•+ m/z = 95 M->m95 -C₂H₂O₂ m125_co [C₆H₇N₂O]•+ m/z = 125 M->m125_co -CO m93 [C₅H₃NO]•+ m/z = 93 m123->m93 -CH₂O

Caption: Predicted EI Fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, the molecule will be protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. ESI is a "softer" ionization technique, so fragmentation is typically less extensive than in EI and often involves the loss of stable neutral molecules.

Key Predicted ESI (MS/MS) Fragmentation Pathways:

  • Loss of ethylene: Similar to EI, the protonated dihydro-dioxino ring can undergo a concerted rearrangement to lose a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a prominent fragment ion at m/z 126.

  • Loss of water: The hydroxyl group on the pyridinol ring could facilitate the loss of a water molecule (H₂O, 18 Da), leading to a fragment at m/z 136.

  • Combined losses: Sequential losses are common in MS/MS. For instance, the m/z 126 fragment could subsequently lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 98.

ESI_Fragmentation M_H [C₇H₈NO₃]+ m/z = 154 [M+H]⁺ m136 [C₇H₆NO₂]+ m/z = 136 M_H->m136 -H₂O m126 [C₅H₄NO₃]+ m/z = 126 M_H->m126 -C₂H₄ m98 [C₄H₄NO₂]+ m/z = 98 m126->m98 -CO

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of the target compound.

Predicted Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol under both EI and ESI conditions. The relative intensities are hypothetical and based on the general principles of ion stability. Aromatic, resonance-stabilized ions are expected to be more abundant.

Table 3: Summary of Predicted Fragment Ions

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructurePredicted Relative Abundance
EI 153153-Molecular Ion (M•+)Moderate
153125C₂H₄ (28 Da)RDA productHigh
153123CH₂O (30 Da)Dioxino ring cleavage productModerate
15395C₂H₂O₂ (58 Da)Pyridinol radical cationModerate
15367C₂H₂O₂, CO (86 Da)Further fragmentation of pyridinolLow
ESI-MS/MS 154154-Protonated Molecule ([M+H]⁺)High (Precursor)
154126C₂H₄ (28 Da)Loss of ethyleneHigh
154136H₂O (18 Da)Loss of waterModerate
15498C₂H₄, CO (56 Da)Sequential lossModerate to Low

Conclusion

This technical guide provides a theoretical framework for the mass spectrometric fragmentation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The predicted fragmentation pathways are based on established chemical principles for pyridinol and dihydro-dioxino ring systems. Under Electron Ionization, fragmentation is expected to be extensive, with key fragments arising from a retro-Diels-Alder reaction and cleavages within the dihydro-dioxino ring. Under Electrospray Ionization, the protonated molecule is predicted to fragment primarily through the loss of neutral molecules such as ethylene and water. The information presented herein should serve as a valuable starting point for the development of analytical methods and the interpretation of experimental data for this compound and its analogs. Experimental verification is essential to confirm these theoretical predictions.

References

The Rising Therapeutic Potential of Dioxinopyridine Analogs: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with pyridine and its derivatives standing out as a cornerstone in medicinal chemistry. Among these, the dioxinopyridine scaffold and its analogs, such as dihydropyridines, are gaining prominence for their diverse and potent biological activities. This technical guide synthesizes the current understanding of the biological effects of these emerging compounds, with a particular emphasis on their anticancer properties. Due to the limited specific data on dioxinopyridine compounds, this paper will focus on the closely related and extensively studied dihydropyridine and pyridine derivatives, which serve as crucial analogs and potential precursors.

Anticancer Activity: A Primary Therapeutic Avenue

Numerous novel dihydropyridine and pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is often evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Table 1: In Vitro Anticancer Activity of Novel Pyridine and Dihydropyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Pyridine Urea 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)Doxorubicin1.93
Pyridine Urea 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)Doxorubicin1.93
Dihydropyridine 7b U87MG (Glioblastoma)-Carboplatin, Gemcitabine, Daunorubicin-
Dihydropyridine 7d A549 (Lung)-Carboplatin, Gemcitabine, Daunorubicin-
Dihydropyridine 7e Caco-2 (Colorectal)-Carboplatin, Gemcitabine, Daunorubicin-
Dihydropyridine 7f Caco-2 (Colorectal)-Carboplatin, Gemcitabine, Daunorubicin-
Pyridone 1 HepG2 (Liver)4.5 ± 0.3--
Pyridine 2 HepG2 (Liver)> 4.5--
4-phenoxypyridine 28 MKN45 (Gastric)0.25--
4-phenoxypyridine 28 A549 (Lung)0.67--
Aminopyridine A1 EGFR mutant (T790M/L858R)0.09Neratinib2.5
Aminopyridine A2 EGFR mutant (T790M/L858R)0.08Neratinib2.5

Note: A "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to have potent activity.

The data clearly indicates that certain pyridine and dihydropyridine derivatives exhibit anticancer activity comparable to or even exceeding that of established chemotherapeutic drugs.[1][2][3] For instance, pyridine-urea compound 8e demonstrated significantly higher potency against the MCF-7 breast cancer cell line than doxorubicin.[2] Similarly, aminopyridine derivatives A1 and A2 were found to be potent inhibitors of EGFR mutants, suggesting their potential in overcoming drug resistance in lung cancer.[4]

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of these compounds are attributed to their ability to interfere with key cellular processes, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several studies have shown that novel pyridine and dihydropyridine derivatives can induce cell cycle arrest, predominantly at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[1]

cell_cycle_arrest cluster_downstream Downstream Effect Compound Dioxinopyridine Analog p53 p53 Compound->p53 Upregulates p21 p21 p53->p21 Activates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits G2M_Phase G2/M Phase Progression CDK_Cyclin->G2M_Phase Promotes Arrest Cell Cycle Arrest CDK_Cyclin->Arrest G2M_Phase->Arrest

Caption: p53-p21 mediated G2/M cell cycle arrest.

Induction of Apoptosis

A crucial mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of signaling pathways involving proteins like JNK (c-Jun N-terminal kinase).[1] Some compounds have also been shown to induce apoptosis through the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

apoptosis_pathway Compound Dioxinopyridine Analog JNK JNK Compound->JNK Upregulates ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Caspases Caspase Activation JNK->Caspases Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Solution treat_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Elusive Core: A Technical Whitepaper on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves to consolidate the current publicly available scientific and technical information regarding the heterocyclic compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Despite its unique structure, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of detailed information. This document presents the available data, including physicochemical properties, and outlines general synthetic strategies applicable to its core structure. The absence of published biological data and specific experimental protocols is noted, highlighting a clear gap in the current state of research for this particular molecule.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound featuring a dihydropyridine ring fused with a 1,4-dioxin ring, and a hydroxyl group at the 7-position. Its structural similarity to other pyridodioxane derivatives suggests potential for biological activity. However, specific research into this isomer is notably absent from public scientific records. This paper aims to provide a foundational understanding based on available data and general chemical principles.

Physicochemical Properties

The primary available information for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol consists of its basic chemical identifiers and properties. These are summarized in the table below for clarity and quick reference.

PropertyValueSource
CAS Number 1261365-65-4[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
InChI Key SKESGGPLKXRSFG-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(N=C2)O
Physical Description Solid (predicted)
Solubility No data available
Melting Point No data available
Boiling Point No data available

Discovery and History

A thorough search of scientific literature, including major chemical databases and historical archives, yielded no specific information regarding the discovery or the history of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The existence of its CAS number suggests it has been synthesized or at least cataloged, but the context of its initial preparation and any subsequent research efforts remain unpublished.

Synthesis and Experimental Protocols

While no specific experimental protocol for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol has been found, the synthesis of the parent 2,3-dihydro-[2]dioxino[2,3-b]pyridine core is documented. A plausible and versatile method for the construction of this ring system is the intramolecular O-arylation, a variant of the Smiles rearrangement.

General Synthetic Strategy: Intramolecular Cyclization

A potential synthetic route to the target compound could involve the cyclization of a suitably substituted pyridine precursor. The key step would be the formation of the 1,4-dioxin ring via an intramolecular nucleophilic aromatic substitution.

A hypothetical retrosynthetic analysis is presented below. The target molecule could be derived from a 2-chloro-3-hydroxypyridine derivative, which in turn could be synthesized from commercially available starting materials.

Retrosynthesis target 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol intermediate1 2-((2-hydroxyethoxy)amino)-pyridin-3-ol target->intermediate1 Intramolecular Cyclization intermediate2 2-chloro-3-hydroxypyridine intermediate1->intermediate2 Nucleophilic Substitution intermediate3 ethylene glycol intermediate1->intermediate3 Synthesis_Workflow start 2-Chloro-3-aminopyridine + Ethylene Glycol step1 Nucleophilic Aromatic Substitution (NaH, DMF, Heat) start->step1 intermediate 2-(2-hydroxyethoxy)-3-aminopyridine step1->intermediate step2 Intramolecular Cyclization (K2CO3, Heat) intermediate->step2 product 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol step2->product

References

Potential Biological Targets of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry. Its unique structural features suggest potential interactions with various biological targets, making its derivatives attractive for drug discovery programs. This technical guide provides an in-depth analysis of the potential biological targets of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, based on available scientific literature. The primary focus is on the identification of molecular targets and the experimental methodologies used to elucidate these interactions.

Identified Biological Target: Calcium Channels

Research into the biological activity of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core structure has identified calcium channels as a key biological target. A study by Sánchez et al. involved the synthesis of new compounds containing this scaffold and their subsequent evaluation as calcium antagonist agents. The findings from this research indicated that these derivatives exhibit moderate anticalcium activity.[3]

Calcium channels are integral membrane proteins that mediate the influx of calcium ions into cells, a process fundamental to a vast array of physiological functions. These include muscle contraction, neurotransmitter release, hormone secretion, and gene expression. The modulation of calcium channel activity is a well-established therapeutic strategy for a range of cardiovascular, neurological, and other disorders. The demonstrated activity of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives as calcium antagonists suggests their potential for development as therapeutic agents targeting conditions associated with aberrant calcium signaling.

Signaling Pathway of L-type Calcium Channel Blockers

The following diagram illustrates the signaling pathway affected by L-type calcium channel blockers, a likely mechanism of action for compounds with calcium antagonist activity.

Calcium Channel Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Depolarization L_type_Ca_Channel L-type Calcium Channel Depolarization->L_type_Ca_Channel activates Ca_ion_int L_type_Ca_Channel->Ca_ion_int influx Ca_ion_ext Calmodulin Calmodulin Ca_ion_int->Calmodulin binds Dioxinopyridine 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivative Dioxinopyridine->L_type_Ca_Channel blocks MLCK_inactive Myosin Light Chain Kinase (inactive) Calmodulin->MLCK_inactive activates MLCK_active Myosin Light Chain Kinase (active) Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin

Figure 1: Simplified signaling pathway of L-type calcium channel antagonism.

Quantitative Data

At present, specific quantitative data, such as IC50 or Ki values, for the calcium channel blocking activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives are not available in the public domain. The following table is provided as a template for when such data becomes available through further research.

DerivativeTargetAssay TypeIC50 / Ki (µM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following is a detailed, representative protocol for an in vitro calcium flux assay, a common method for evaluating the calcium channel blocking activity of test compounds. This protocol is based on standard methodologies and can be adapted for specific cell lines and equipment.

In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader

Objective: To measure the ability of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives to inhibit calcium influx in a cell-based assay.

Materials:

  • Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing a specific L-type calcium channel subunit).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives) dissolved in DMSO.

  • Reference calcium channel blocker (e.g., nifedipine, verapamil).

  • Calcium channel agonist (e.g., Bay K8644 for L-type channels).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the manufacturer's recommended concentration. Probenecid can be included at this stage if necessary.

    • Remove the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference compound in assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.

    • Prepare a solution of the calcium channel agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescent plate reader.

    • Set the instrument parameters for the appropriate excitation and emission wavelengths for the chosen dye.

    • Program the instrument to perform the following kinetic read sequence:

      • Record a baseline fluorescence for 10-20 seconds.

      • Add the test compounds or reference compound to the wells.

      • Incubate for a predetermined period (e.g., 10-20 minutes) to allow for compound binding.

      • Add the agonist to all wells to stimulate calcium influx.

      • Continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.

    • Generate dose-response curves and calculate the IC50 values for the test compounds and the reference compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro calcium flux assay.

Calcium Flux Assay Workflow Start Start Cell_Plating 1. Cell Plating (96/384-well plates) Start->Cell_Plating Incubation1 Overnight Incubation (37°C, 5% CO₂) Cell_Plating->Incubation1 Dye_Loading 2. Dye Loading (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubation (37°C, in dark) Dye_Loading->Incubation2 Compound_Addition 3. Compound Addition (Test & Reference) Incubation2->Compound_Addition Incubation3 Incubation (Allow for binding) Compound_Addition->Incubation3 Agonist_Addition 4. Agonist Addition (e.g., Bay K8644) Incubation3->Agonist_Addition Fluorescence_Reading 5. Kinetic Fluorescence Reading (Plate Reader) Agonist_Addition->Fluorescence_Reading Data_Analysis 6. Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for an in vitro calcium flux assay.

Conclusion and Future Directions

The available evidence points towards calcium channels as a promising biological target for derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The moderate calcium antagonist activity observed for the core scaffold warrants further investigation. Future research should focus on:

  • Synthesis and screening of a focused library of derivatives to establish structure-activity relationships (SAR).

  • Determination of quantitative activity data (IC50 values) against various subtypes of calcium channels to assess potency and selectivity.

  • Elucidation of the precise mechanism of action , including the specific binding site on the calcium channel.

  • Evaluation of in vivo efficacy in relevant animal models of diseases where calcium channel modulation is a therapeutic strategy.

By systematically exploring the interactions of these compounds with calcium channels and potentially other biological targets, the full therapeutic potential of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold can be realized.

References

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol comprehensive literature review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and known biological activities, with a focus on quantitative data and detailed experimental protocols.

Core Compound Properties

Basic physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below.

PropertyValueSource
CAS Number 1261365-65-4[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Exact Mass 153.0426 g/mol [1]
InChIKey SKESGGPLKXRSFG-UHFFFAOYSA-N[1]

Synthesis

A key synthetic application of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is as a precursor for a series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromides. This is achieved through a nucleophilic substitution type reaction.[4]

General Synthetic Workflow via Smiles Rearrangement

The Smiles rearrangement provides a powerful method for constructing the 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine core. The general workflow is depicted below.

G Start Substituted Pyridine (e.g., 2-nitro-3-oxiranylmethoxypyridine) Step1 Nucleophilic Opening of Epoxide Start->Step1 Intermediate Alcohol Intermediate Step1->Intermediate Step2 Base-catalyzed Intramolecular Smiles Rearrangement Intermediate->Step2 Product 2-Substituted-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine Step2->Product

Caption: General workflow for the synthesis of 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine derivatives via Smiles Rearrangement.

Biological Activity: Antimicrobial Properties

Research has focused on derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, specifically a series of quaternary ammonium compounds (QACs), for their potential as antimicrobial agents.[4] These compounds have been evaluated for their efficacy against a range of pathogenic bacterial and fungal strains.[4]

The general mechanism of action for QACs involves the interaction of the positively charged quaternary nitrogen with the negatively charged components of microbial cell membranes. This disrupts the membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[5][6][7][8][9] The length of the n-alkyl chain on the quaternary ammonium group is a critical determinant of the compound's lipophilicity and, consequently, its antimicrobial potency.[7] Generally, for quaternary ammonium compounds, maximum activity toward Gram-positive bacteria is seen with chain lengths of n = 12–14, and for Gram-negative bacteria, n = 14–16.[7]

Antimicrobial Activity Data

A series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromides, with varying alkyl chain lengths (C10-C18), were synthesized and evaluated for their antimicrobial activity.[4] The study found that compounds with C12 and C14 alkyl chains exhibited the most significant activity against several microbial strains, including Staphylococcus aureus, Candida krusei, Candida glabrata, and Trichophyton mentagrophytes.[4]

While the precise Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly accessible, the following table summarizes the qualitative findings.

Compound DerivativeAlkyl Chain LengthAntimicrobial ActivityTarget Microorganisms
5-dodecyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromideC12SignificantStaphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes
5-tetradecyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromideC14SignificantStaphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes
Experimental Protocol: Antimicrobial Evaluation

The antimicrobial activity of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives was assessed using the microdilution broth method.[4]

Experimental Workflow for Antimicrobial Susceptibility Testing

G Start Prepare serial dilutions of test compounds Step2 Add compound dilutions to wells Start->Step2 Step1 Inoculate microtiter plates with standardized microbial suspension Step1->Step2 Step3 Incubate plates under appropriate conditions (temperature, time) Step2->Step3 Step4 Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometric reading Step3->Step4

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the microdilution broth method.

Future Directions

The existing literature provides a foundation for the synthesis and preliminary biological evaluation of derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed, step-by-step protocol for the synthesis of the parent compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, along with comprehensive analytical data (NMR, HRMS, etc.).

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A more extensive series of derivatives should be synthesized and tested to establish a clear QSAR, particularly concerning the impact of the alkyl chain length and other substitutions on antimicrobial potency and spectrum.

  • Mechanism of Action Studies: While the general mechanism of QACs is understood, specific studies on this series of compounds could reveal unique interactions or secondary targets.

  • Toxicology and Biocompatibility: Evaluation of the cytotoxicity of these compounds against mammalian cell lines is crucial to assess their therapeutic potential.[4] The standard MTT assay has been noted as a suitable method for such evaluations.[4]

  • Exploration of Other Biological Activities: Given the structural similarity to other biologically active dioxinopyridines and benzodioxanes, this scaffold should be screened for other potential therapeutic activities, such as anti-inflammatory or anticancer effects.

References

In-depth Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Reveals Limited Publicly Available Data on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the postulated mechanism of action for the compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol remains largely unpublished. At present, there is a significant lack of in-depth technical data, including quantitative analyses and detailed experimental protocols, that would be required to construct a thorough whitepaper on its core biological functions.

Publicly accessible information is primarily limited to its chemical identity and commercial availability. The compound, with the molecular formula C₇H₇NO₃, is listed by several chemical suppliers. However, peer-reviewed studies detailing its synthesis, biological activity, and pharmacological evaluation are scarce.

Some general information exists for a structurally related compound, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. Research on derivatives of this related molecule suggests potential anti-inflammatory and antimicrobial properties.[1] These compounds are also being explored as potential inhibitors in various biochemical pathways, indicating a possible area of investigation for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[1] However, this information is not specific to the requested compound and does not provide a concrete mechanism of action.

The broader class of pyridazine and pyridazinone derivatives, which share some structural similarities, are known to exhibit a wide spectrum of pharmacological activities.[3] These activities include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[3] This suggests that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could potentially interact with a variety of biological targets, but specific experimental evidence is not available in the public domain.

Similarly, other related heterocyclic structures, such as substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones, have been investigated as potential anti-inflammatory agents.[4] These studies, while interesting from a chemical structure-activity relationship perspective, do not directly elucidate the mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

The core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and established signaling pathways—cannot be met based on the currently available information. The scientific community has not yet published sufficient research to postulate a detailed mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Further research and publication of experimental data are necessary to understand its biological role and potential therapeutic applications. Without such data, any discussion of its mechanism of action would be purely speculative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-dihydrodioxino[2,3-b]pyridines via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrodioxino[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, drawing parallels to the well-established biological activities of 1,4-benzodioxane derivatives.[1] This structural motif is of considerable interest to researchers in drug discovery and development. A primary and versatile method for the synthesis of this scaffold is the intramolecular Smiles rearrangement. This reaction offers a robust pathway to a variety of substituted derivatives, making it a valuable tool for creating libraries of compounds for biological screening.[1]

The Smiles rearrangement, in this context, is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves a two-step process: the formation of an alcohol intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired 2,3-dihydrodioxino[2,3-b]pyridine ring system.[1] The starting materials are generally accessible, and the reaction conditions can be fine-tuned to optimize the yield of the target compounds.[1]

General Synthetic Pathway & Mechanism

The synthesis commences with a suitably substituted pyridine, such as a 2-halo-3-hydroxypyridine or a 2-nitro-3-hydroxypyridine derivative. This starting material is reacted to introduce a hydroxyl-containing side chain, typically by nucleophilic opening of an oxirane, to form an alcohol intermediate.[1] This intermediate then undergoes an intramolecular SNAr reaction, facilitated by a base, which is classified as a Smiles rearrangement, to form the tricyclic 2,3-dihydrodioxino[2,3-b]pyridine product.[1]

The mechanism of the Smiles rearrangement proceeds through the formation of a transient Meisenheimer intermediate. The base deprotonates the hydroxyl group of the side chain, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the leaving group (e.g., a nitro group or a halogen). This attack forms a spirocyclic Meisenheimer complex. Subsequent expulsion of the leaving group leads to the formation of the stable 2,3-dihydrodioxino[2,3-b]pyridine ring system. The choice of base and solvent can significantly influence the rate and yield of the rearrangement.[1]

Smiles_Rearrangement_Mechanism cluster_0 Step 1: Formation of Alcohol Intermediate cluster_1 Step 2: Intramolecular Smiles Rearrangement Start Substituted Pyridine (e.g., 2-nitro-3-hydroxypyridine) Intermediate Alcohol Intermediate Start->Intermediate Nucleophilic opening of oxirane Reagent1 Oxirane (e.g., 2-methyloxirane) Reagent1->Intermediate Alkoxide Alkoxide Formation Meisenheimer Meisenheimer Intermediate (Spirocyclic complex) Alkoxide->Meisenheimer Intramolecular nucleophilic attack Product 2,3-Dihydrodioxino[2,3-b]pyridine Meisenheimer->Product Leaving group expulsion Intermediate_ref Alcohol Intermediate Intermediate_ref->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide

Caption: General workflow for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement of alcohol precursors.

Table 1: Synthesis of 2-Substituted-2,3-dihydrodioxino[2,3-b]pyridines

EntrySubstituent (R)Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
1H2-(2-Hydroxyethoxy)-3-nitropyridineNaHTHFrt285
2CH₃2-(2-Hydroxypropoxy)-3-nitropyridineNaHTHFrt282
3Ph2-(2-Hydroxy-2-phenylethoxy)-3-nitropyridineNaHTHFrt378
4CH₂OH2-(2,3-Dihydroxypropoxy)-3-nitropyridineNaHTHFrt475

Data synthesized from publicly available information.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-2,3-dihydrodioxino[2,3-b]pyridines

This protocol describes a general method for the two-step synthesis of 2,3-dihydrodioxino[2,3-b]pyridines starting from a substituted hydroxypyridine.

Step 1: Formation of the Alcohol Intermediate (e.g., 2-(2-Hydroxypropoxy)-3-nitropyridine)

  • To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the corresponding sodium salt.

  • To this mixture, add the appropriate oxirane (e.g., 2-methyloxirane, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alcohol intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Intramolecular Cyclization via Smiles Rearrangement

  • Dissolve the alcohol intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent like ethyl acetate or chloroform (3 x 50 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-dihydrodioxino[2,3-b]pyridine derivative.[1]

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental_Workflow cluster_step1 Step 1: Alcohol Intermediate Synthesis cluster_step2 Step 2: Smiles Rearrangement Start_Mat 3-Hydroxy-2-nitropyridine + NaH in DMF Add_Oxirane Add Oxirane (e.g., 2-methyloxirane) Start_Mat->Add_Oxirane Reaction1 Stir at RT for 12h Add_Oxirane->Reaction1 Workup1 Quench with H₂O, Extract with EtOAc Reaction1->Workup1 Intermediate_Product Crude Alcohol Intermediate Workup1->Intermediate_Product Start_Intermediate Alcohol Intermediate + NaH in THF Intermediate_Product->Start_Intermediate Use crude or purified Reaction2 Stir at RT for 2-4h Start_Intermediate->Reaction2 Workup2 Quench with NH₄Cl (aq), Extract with EtOAc/CHCl₃ Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Final_Product Pure 2,3-Dihydrodioxino[2,3-b]pyridine Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.

Concluding Remarks

The Smiles rearrangement provides an efficient and adaptable synthetic route to the 2,3-dihydrodioxino[2,3-b]pyridine core structure. The operational simplicity and the ability to introduce a variety of substituents make this methodology highly attractive for medicinal chemistry and drug discovery programs. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine Derivatives

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural analogy to 1,4-benzodioxane derivatives, which are known to exhibit a wide range of biological activities.[1] This document provides detailed protocols for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives, primarily focusing on the versatile intramolecular Smiles rearrangement and an alternative cyclization method.

Synthetic Strategies

Two primary synthetic routes have been established for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system:

  • Intramolecular Smiles Rearrangement: This is a robust and widely applicable method that involves the formation of an alcohol intermediate followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to yield the desired tricyclic product.[1][3] This approach allows for the introduction of various substituents.[3]

  • Direct Cyclization of 3-Hydroxy-2-pyridones: An alternative method involves the direct cyclization of a 3-hydroxy-2-pyridone with a suitable dielectrophile, such as 1,2-dibromoethane.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Intramolecular Smiles Rearrangement

This protocol outlines a two-step process starting from 2-nitro-3-hydroxypyridine.

Step 1: Formation of the Alcohol Intermediate

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are then used in the next step.

Step 2: Intramolecular Cyclization

  • The ethyl acetate solution containing the alcohol intermediate is concentrated in vacuo.

  • The residue is then purified by flash column chromatography on silica gel to yield the final product, 2-methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[1]

Protocol 2: Synthesis of[1][2]Dioxino[2,3-b]pyridin-5(4H)-one via Cyclization of 3-Hydroxy-2-pyridone
  • To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement of alcohol precursors.[1]

EntrySubstituent (R)BaseSolventTemperature (°C)Time (h)Yield (%)
1Ht-BuOKt-BuOHReflux1275
2MethylNaHDMF80882
3PhenylK2CO3AcetonitrileReflux2468
44-ChlorophenylCs2CO3Dioxane1001871

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Intramolecular Smiles Rearrangement.

Synthesis_WorkflowStartSubstituted PyridineIntermediateAlcohol IntermediateStart->IntermediateStep 1:FormationReagent1Nucleophile(e.g., Epoxide)Reagent1->IntermediateProduct2,3-Dihydro-dioxino[2,3-b]pyridineDerivativeIntermediate->ProductStep 2:IntramolecularCyclization(Smiles Rearrangement)BaseBase(e.g., NaH, t-BuOK)Base->Product

Caption: General workflow for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives.

Application Notes and Protocols: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound incorporating a fused pyridine and 1,4-dioxane ring system. This unique structural motif makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The presence of a reactive hydroxyl group on the pyridin-7-ol core allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 1261365-65-4[1]
Appearance Solid[2]
SMILES Oc1cnc2OCCOc2c1[2]
InChI 1S/C7H7NO3/c9-5-3-6-7(8-4-5)11-2-1-10-6/h3-4,9H,1-2H2[2]

Applications in Organic Synthesis

The primary utility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in organic synthesis lies in the reactivity of its hydroxyl group. This functional group serves as a handle for the introduction of various substituents, leading to the formation of ethers, esters, and sulfonates. These derivatives can then undergo further transformations to yield a wide range of target molecules with potential biological activity.

One key application is the conversion of the hydroxyl group to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides. Sulfonamides are a well-established class of pharmacophores found in numerous approved drugs.

Synthetic Workflow: From Phenol to Sulfonamide

A representative synthetic workflow illustrating the use of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol as an intermediate is the synthesis of N-substituted 2,3-dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonamides. This process involves two main steps:

  • Sulfonylation: Conversion of the starting phenol to the corresponding sulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.

G A 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol B 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride A->B  Sulfonylation C N-Substituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonamide B->C  Amination (e.g., with R1R2NH)

Synthetic pathway from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to sulfonamides.

Experimental Protocols

The following are detailed protocols for the key transformations involving 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Protocol 1: Synthesis of Aryl Sulfonates from Phenols

This protocol describes a general method for the synthesis of aryl sulfonates, which can be adapted for the reaction of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol with various sulfonyl chlorides.[1][3]

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Ice bath

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (2.0 eq) to the solution.

  • Cool the resulting solution in an ice bath.

  • To the cooled solution, add the sulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired aryl sulfonate.

Reactant 1Reactant 2SolventBaseTemperatureTimeYield
Phenol (general)Aryl sulfonyl chlorideDichloromethanePyridine0 °C to RT12.5 hGood to Excellent
Protocol 2: Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol outlines the general synthesis of sulfonamides from aryl sulfonyl chlorides and primary or secondary amines, a reaction often referred to as the Hinsberg test in a qualitative context.[5][6]

Materials:

  • 2,3-Dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonyl chloride

  • Primary or secondary amine

  • Pyridine or other suitable base (e.g., triethylamine, diisopropylethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the 2,3-Dihydro-[3][4]dioxino[2,3-b]pyridine-7-sulfonyl chloride (1.0 eq) in the chosen solvent.

  • Add the primary or secondary amine (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final sulfonamide.

Reactant 1Reactant 2SolventBaseTemperatureTime
Aryl sulfonyl chloridePrimary/Secondary AmineDichloromethanePyridineRoom TemperatureVaries

Signaling Pathways and Biological Relevance

Derivatives of 2,3-dihydro-[3][4]dioxino[2,3-b]pyridine have been investigated for their potential biological activities. While specific signaling pathways for compounds derived directly from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are not extensively documented in the provided search results, the broader class of dihydropyridine derivatives is known to exhibit a range of biological effects, including antimicrobial and antineoplastic activities.[7] For instance, certain 1,4-dihydropyridine derivatives have been shown to inhibit the growth of various bacteria and fungi and exhibit cytotoxicity against tumor cell lines.[7]

The sulfonamide derivatives synthesized from 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are of particular interest in drug discovery. The sulfonamide moiety is a key feature in many drugs that target specific enzymes or receptors. The general workflow for identifying the biological target of a newly synthesized compound is outlined below.

G A Synthesized Compound (e.g., Sulfonamide derivative) B In vitro Screening (e.g., Enzyme assays, Receptor binding assays) A->B C Identification of Biological Target (e.g., Kinase, GPCR) B->C D Cell-based Assays (e.g., Proliferation, Apoptosis) C->D E In vivo Studies (Animal models) D->E F Lead Optimization E->F

General workflow for biological evaluation of synthesized compounds.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a promising and versatile intermediate for the synthesis of a variety of complex organic molecules. Its utility is primarily centered around the reactivity of the hydroxyl group, which allows for the introduction of diverse functionalities. The synthesis of sulfonamide derivatives highlights a key application in medicinal chemistry, providing a pathway to new chemical entities with the potential for significant biological activity. The protocols and information provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.

References

Application Notes and Protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol belongs to the class of heterocyclic compounds characterized by a fused dioxin and pyridine ring system. While specific detailed research on the medicinal chemistry applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited in publicly available literature, the broader class of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and structurally related pyridone and pyrido[2,3-d]pyrimidine derivatives has garnered significant interest. These related scaffolds have been explored for a variety of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. This document provides an overview of the potential applications, supported by data from analogous structures, and detailed protocols for the synthesis and biological evaluation of such compounds.

Potential Therapeutic Applications

Derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold and related pyridones are being investigated for several therapeutic indications.

Kinase Inhibition

Many pyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Key Findings:

  • c-Src Kinase Inhibition: Certain pyridin-2(1H)-one derivatives have demonstrated inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.

  • NEK6 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of NEK6 kinase, a serine/threonine kinase involved in mitotic progression and overexpressed in several cancers.

Data Presentation: Kinase Inhibitory Activity

Compound ClassTarget KinaseCompound ExampleIC50 (µM)Reference
Pyridin-2(1H)-onec-Src1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5[3]
Pyrido[2,3-d]pyrimidineNEK62-amino-5-phenyl-5,11-dihydro-3H-indeno[2′,1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione2.6[4]
Anti-inflammatory Activity

The pyridone and related heterocyclic scaffolds are also recognized for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Key Findings:

  • COX-1/COX-2 Inhibition: A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been evaluated for its anti-inflammatory activity, with some compounds showing dual inhibition of COX-1 and COX-2.

  • In Vivo Efficacy: In animal models of inflammation, such as the carrageenan-induced paw edema model, certain pyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory effects.

Data Presentation: Anti-inflammatory Activity

Compound ClassAssayCompound Example% InhibitionReference
Pyrido[2,3-d]pyridazine-2,8-dioneEar Edema ModelCompound 7c82%[5]
Pyrido[2,3-d]pyrimidine-1,4-dionePaw Edema ModelCompound 160% (at 10 mg/kg)[6]
Antimicrobial Activity

Various nitrogen-containing heterocyclic compounds, including pyridine and pyrimidine derivatives, have been screened for their antibacterial and antifungal properties.

Key Findings:

  • While specific data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is not available, the general class of heterocyclic compounds is a rich source of potential antimicrobial agents. The evaluation of novel derivatives against pathogenic bacteria and fungi is an active area of research.

Experimental Protocols

General Synthesis of 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Derivatives

A versatile approach for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been described, which can be adapted for the synthesis of various analogs.[7]

Materials:

  • 2-halo-3-hydroxypyridine

  • Substituted glycidyl ether

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • tert-Butanol (t-BuOH)

  • Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: O-Alkylation: To a solution of 2-halo-3-hydroxypyridine in DMF, add K2CO3 and the desired substituted glycidyl ether. Stir the mixture at room temperature for 24 hours. After completion, pour the reaction mixture into water and extract with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Step 2: Smiles Rearrangement and Cyclization: Dissolve the product from Step 1 in t-BuOH and add t-BuOK. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of NH4Cl and extract with EtOAc. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify the resulting alcohol by flash column chromatography to yield the 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., c-Src, NEK6)

  • Kinase buffer

  • ATP

  • Substrate (specific for the kinase)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence, fluorescence)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][9]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, standard drug, and test compound groups.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds c_Src c-Src Kinase Receptor_Tyrosine_Kinase->c_Src Activates Downstream_Kinases Downstream Kinases (e.g., MAPK) c_Src->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activate Cell_Proliferation Cell Proliferation, Survival, Metastasis Transcription_Factors->Cell_Proliferation Promotes Dioxino_Pyridinol_Analog 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analog (Kinase Inhibitor) Dioxino_Pyridinol_Analog->c_Src Inhibits

Caption: A generalized receptor tyrosine kinase signaling pathway involving c-Src, a potential target for kinase inhibitors.

Experimental Workflow

Start Compound Synthesis (e.g., Dioxino-pyridine analogs) In_Vitro_Screening In Vitro Screening (Kinase Inhibition, Antimicrobial, Anti-inflammatory assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 / MIC / % Inhibition) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Logical Relationship

cluster_derivatives Structural Analogs & Derivatives cluster_activities Potential Biological Activities Core_Scaffold 2,3-Dihydro-[1,4]dioxino [2,3-b]pyridine Core Pyridones Pyridones Core_Scaffold->Pyridones Structurally Related Pyridopyrimidines Pyrido[2,3-d]pyrimidines Core_Scaffold->Pyridopyrimidines Structurally Related Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Potential Activity Kinase_Inhibition Kinase Inhibition Pyridones->Kinase_Inhibition Anti_inflammatory Anti-inflammatory Pyridones->Anti_inflammatory Pyridopyrimidines->Kinase_Inhibition Pyridopyrimidines->Anti_inflammatory

Caption: The logical relationship between the core scaffold and the activities of its structural analogs.

References

Application Notes & Protocols: A Roadmap for Developing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its derivatives as potential anti-inflammatory therapeutics. This document outlines a strategic workflow, from initial in vitro screening to in vivo efficacy testing, grounded in established pharmacological principles and methodologies.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including analgesic and anti-inflammatory properties.[3] The novel 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol core represents a promising starting point for the development of a new class of anti-inflammatory drugs. This guide will provide the foundational protocols to explore this potential.

Postulated Mechanism of Action: Targeting Key Inflammatory Pathways

Many anti-inflammatory agents exert their effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[2][4][5][6] We hypothesize that derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol may inhibit these pathways.

The NF-κB signaling cascade is a primary target for anti-inflammatory drug development.[2][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]

The MAPK family of proteins, including p38, JNK, and ERK, are also crucial in the inflammatory process.[4][5] These kinases are activated by various extracellular stimuli and in turn phosphorylate downstream targets, leading to the production of inflammatory cytokines and other mediators.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TLR4->IKK MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκB NFkB_IkB->IKK activated by Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes AP1_nuc->Genes LPS LPS LPS->TLR4 Compound 2,3-Dihydro-dioxino [2,3-b]pyridin-7-ol (Hypothetical Inhibitor) Compound->p38_JNK inhibits? Compound->IKK inhibits?

Caption: Postulated inhibitory action on NF-κB and MAPK pathways.

In Vitro Evaluation: A Step-by-Step Protocol

A tiered in vitro screening approach is essential to identify promising anti-inflammatory candidates and elucidate their mechanism of action.

G start Start: 2,3-Dihydro-dioxino [2,3-b]pyridin-7-ol Derivatives viability Cell Viability Assay (e.g., MTT) start->viability no_assay Nitric Oxide (NO) Production Assay viability->no_assay Non-toxic Concentrations cytokine Cytokine Profiling (ELISA for TNF-α, IL-6) no_assay->cytokine Active Compounds western Mechanism of Action (Western Blot for p-IκB, p-p38) cytokine->western Potent Inhibitors lead Lead Candidate Identification western->lead

Caption: In Vitro Screening Workflow.
Preliminary Assessment: Cell Viability

Objective: To determine the cytotoxic profile of the test compounds and establish a non-toxic concentration range for subsequent assays.

Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Primary Screening: Nitric Oxide Production

Objective: To assess the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[12]

Protocol: Griess Assay

  • Cell Culture and Stimulation: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Secondary Screening: Pro-Inflammatory Cytokine Quantification

Objective: To measure the effect of lead compounds on the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation: Use the supernatants collected from the NO production assay (or a parallel experiment).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage inhibition of cytokine production.

Assay Endpoint Purpose
MTT AssayCell Viability (%)Determine cytotoxicity and safe dose range.
Griess AssayNitrite Concentration (µM)Primary screen for anti-inflammatory activity.
ELISACytokine Concentration (pg/mL)Confirm and quantify inhibition of key inflammatory mediators.
Mechanism of Action Studies: Western Blot Analysis

Objective: To investigate the effect of the most potent compounds on the NF-κB and MAPK signaling pathways by assessing the phosphorylation status of key proteins.

Protocol: Western Blot

  • Cell Lysis: Treat RAW 264.7 cells with the test compound and LPS as previously described. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, and JNK. Use an appropriate secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

In Vivo Evaluation: Assessing Efficacy in an Animal Model

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.[1][14][15] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[16][17][18]

G start Acclimatize Animals (e.g., Wistar Rats) grouping Group Allocation (Vehicle, Standard, Test Compound Doses) start->grouping dosing Oral Administration of Compounds grouping->dosing induction Induce Inflammation (Subplantar injection of Carrageenan) dosing->induction 1 hour post-dosing measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis conclusion Efficacy Determination analysis->conclusion

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35%
Test Compound10(Experimental Data)(Calculated Value)
Test Compound30(Experimental Data)(Calculated Value)
Test Compound100(Experimental Data)(Calculated Value)

Data Interpretation and Lead Optimization

A successful lead candidate will exhibit the following characteristics:

  • Low cytotoxicity in vitro.

  • Potent inhibition of NO and pro-inflammatory cytokine production.

  • Demonstrable inhibition of the NF-κB and/or MAPK signaling pathways.

  • Significant, dose-dependent reduction of inflammation in vivo.

Compounds that meet these criteria can then be subjected to lead optimization, where medicinal chemistry efforts are employed to improve potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs for antimicrobial activity. The protocols outlined are based on established methodologies for evaluating novel chemical entities.

Introduction

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[1] Fused heterocyclic compounds, such as pyridine derivatives, have shown promise in this area.[2][3][4][5][6] This document details the procedures for determining the in vitro antimicrobial efficacy of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs, focusing on the determination of the Minimum Inhibitory Concentration (MIC). The MIC is a crucial initial step in the evaluation of potential new antimicrobial compounds, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7]

Data Presentation

Consistent and clear data presentation is essential for comparing the efficacy of different analogs. All quantitative data from the antimicrobial screening should be summarized in a structured table.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs

Analog CodeTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Staphylococcus aureus (e.g., ATCC 25923)PositiveVancomycin
Escherichia coli (e.g., ATCC 25922)NegativeCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)NegativeGentamicin
Candida albicans (e.g., ATCC 90028)N/A (Fungus)Fluconazole
Bacillus subtilis (e.g., ATCC 6633)PositiveAmpicillin

Experimental Protocols

The following are detailed protocols for two standard methods for antimicrobial susceptibility testing: Broth Microdilution and Agar Well Diffusion.[1][8]

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of the test compounds in a liquid medium.[7][8]

Materials:

  • 96-well microtiter plates

  • Test analogs of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)

  • Sterile saline or broth

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in broth to obtain a range of concentrations (e.g., 0.5 to 64 µg/mL).[8]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[8]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require different incubation conditions.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][8]

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar)

  • Test analogs of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

  • Bacterial and/or fungal strains

  • Sterile cork borer

  • Positive control antibiotics

Procedure:

  • Plate Preparation:

    • Prepare and sterilize the agar medium and pour it into Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

    • Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation and Compound Application:

    • Use a sterile cork borer to create uniform wells in the agar.

    • Add a fixed volume of the test compound solution to a designated well.

    • Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.[8]

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Microbial_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate_Plates Inoculate Plates (Broth or Agar) Prepare_Microbial_Inoculum->Inoculate_Plates Prepare_Compound_Dilutions Prepare Compound Dilutions (Serial Dilutions) Add_Compounds_Controls Add Compounds & Controls Prepare_Compound_Dilutions->Add_Compounds_Controls Incubate_Plates Incubate Plates Add_Compounds_Controls->Incubate_Plates Determine_MIC_or_Zone Determine MIC or Measure Zone of Inhibition Incubate_Plates->Determine_MIC_or_Zone Data_Analysis Data Analysis & Reporting Determine_MIC_or_Zone->Data_Analysis

Workflow for Antimicrobial Susceptibility Testing.
Hypothetical Signaling Pathway Inhibition

The precise mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol analogs is yet to be determined. However, many antimicrobial agents function by disrupting essential bacterial processes. The diagram below illustrates a hypothetical mechanism where the analog inhibits a key enzyme in a bacterial signaling pathway, leading to cell death. The activity of some flavonoids, for instance, has been partially attributed to the inhibition of DNA gyrase.

Hypothetical_Bacterial_Signaling_Pathway_Inhibition External_Signal External Signal Receptor Bacterial Receptor External_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Target_Enzyme Target Enzyme (e.g., DNA Gyrase) Signaling_Cascade->Target_Enzyme Cellular_Response Essential Cellular Response (e.g., DNA Replication) Target_Enzyme->Cellular_Response Cell_Death Bacterial Cell Death Target_Enzyme->Cell_Death leads to Cell_Survival Bacterial Cell Survival Cellular_Response->Cell_Survival Analog 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analog Inhibition Inhibition Analog->Inhibition Inhibition->Target_Enzyme

Hypothetical Bacterial Signaling Pathway Inhibition.

References

The Research Landscape of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Chemical Tool in Waiting

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a compound with a currently undefined role as a research chemical tool. As of late 2025, there is a notable absence of published studies detailing its biological activity, mechanism of action, or established experimental protocols. This lack of data precludes the creation of detailed application notes and protocols as requested.

While the chemical identity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is clearly established, with a CAS Number of 1261365-65-4, a molecular formula of C₇H₇NO₃, and a molecular weight of 153.14, its application in biological research remains undocumented in publicly accessible resources.[1][2] Major chemical suppliers, including Sigma-Aldrich, Echemi, Amerigo Scientific, and Fisher Scientific, list this compound, indicating its availability for purchase and potential use in chemical synthesis or screening campaigns.[1][2][3][4]

However, extensive searches for its biological targets, efficacy data (such as IC₅₀ or EC₅₀ values), and modulated signaling pathways have yielded no specific information. The scientific literature does contain studies on structurally related compounds, such as pyrrolo[2,3-b]pyridin-2-ones with anti-inflammatory properties and[1][2][4]oxadiazolo[3,4-b]pyridin-7-ol derivatives acting as mitochondrial uncouplers, but these findings are not directly transferable to 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[5][6][7]

Potential Research Directions and a Hypothetical Workflow

For researchers interested in exploring the potential of this molecule, a logical first step would be to perform broad-spectrum screening to identify any biological activity. A general workflow for such an exploratory study is outlined below. This workflow is a hypothetical construct and does not reflect any published protocol for this specific compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC (Purity, Identity Verification) B High-Throughput Screening (HTS) (e.g., Cell Viability, Receptor Binding Assays) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response Studies (Determine IC50/EC50) C->D Advance Hits E Secondary Assays (Confirm mechanism of action) D->E F Selectivity Profiling (Assess off-target effects) E->F G Structure-Activity Relationship (SAR) Studies F->G Advance Leads H In Vivo Model Testing G->H I Pharmacokinetic Profiling (ADME) H->I

A hypothetical workflow for characterizing a novel chemical entity.

Conclusion

References

Functionalizing the Dioxinopyridine Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold. This emerging heterocyclic system holds significant promise in medicinal chemistry due to its structural analogy to biologically active benzodioxane derivatives. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for the introduction of diverse substituents, enabling the exploration of the chemical space and the development of novel therapeutic agents.

Introduction to the Dioxinopyridine Scaffold

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is a heterocyclic scaffold that is structurally similar to the well-known 2,3-dihydro[1][2]benzodioxin ring system, a component of numerous biologically active compounds. While the biological activities of dioxinopyridine derivatives are still under active investigation, their synthesis is well-established. The structural similarity to known pharmacophores suggests potential applications as antihypertensive and central nervous system (CNS) agents, particularly as modulators of various signaling pathways. The functionalization of this scaffold is a key step in unlocking its therapeutic potential.

Synthesis of the Dioxinopyridine Core

The synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core typically commences from readily available substituted pyridines, such as 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine. The general strategy involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring.

Experimental Protocols for Functionalization

The following protocols describe general methodologies for the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation on a halogenated dioxinopyridine scaffold. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-dioxinopyridine with an arylboronic acid.

Materials:

  • Halo-dioxinopyridine (e.g., 7-bromo-2,3-dihydro[1][2]dioxino[2,3-b]pyridine)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-dioxinopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized dioxinopyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halo-dioxinopyridine, Arylboronic acid, and Base atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Anhydrous Dioxane and Degassed Water atmosphere->solvent catalyst Add Palladium Catalyst and Ligand Premix solvent->catalyst heat Heat Reaction Mixture (e.g., 100 °C) catalyst->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify

Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related heterocyclic scaffolds. These conditions can serve as a starting point for the functionalization of the dioxinopyridine core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-pyridines

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001895
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801288
32,5-Dichloropyridine3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1002475 (mono-arylation)

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-pyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001692
23-ChloropyridineAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1102485
32-ChloropyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001889

Potential Biological Significance and Targeted Signaling Pathways

Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals and are known to modulate various biological pathways. Functionalized dioxinopyridines, as aza-analogs of bioactive benzodioxanes, are promising candidates for drug discovery, particularly in oncology. Several key signaling pathways are frequently targeted by pyridine-based therapeutics.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Dioxinopyridine Functionalized Dioxinopyridine Derivative Dioxinopyridine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential dioxinopyridine derivative.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

G PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Dioxinopyridine Functionalized Dioxinopyridine Derivative Dioxinopyridine->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a functionalized dioxinopyridine.

p53 and JNK Apoptosis Signaling Pathway

The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) are key regulators of apoptosis (programmed cell death). Activation of this pathway can lead to the elimination of cancer cells.

G p53 and JNK Apoptosis Pathway Stress Cellular Stress (e.g., DNA Damage) JNK JNK Stress->JNK p53 p53 Stress->p53 JNK->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Dioxinopyridine Functionalized Dioxinopyridine Derivative Dioxinopyridine->Stress induces

Caption: Induction of apoptosis through the p53 and JNK signaling pathway by a potential dioxinopyridine derivative.

Conclusion

The 2,3-dihydrod[1][2]ioxino[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide efficient means to generate a diverse library of functionalized derivatives. The exploration of these compounds as modulators of key signaling pathways implicated in cancer and other diseases is a fertile area for future research and drug discovery efforts. The protocols and information presented in this document are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing class of molecules.

References

Application Notes and Protocols: Catalytic Applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of catalytic applications for metal complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The following application notes and protocols are based on the known catalytic activities of structurally related pyridine-based ligands and are intended to serve as a guide for potential research and development.

Introduction

The ligand 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol possesses a unique structural motif combining a pyridine ring, a dioxin moiety, and a hydroxyl group. This combination of a nitrogen-containing heterocycle and an oxygen donor site makes it a promising candidate for the formation of stable chelate complexes with a variety of transition metals. Such metal complexes, particularly those of palladium, copper, rhodium, iridium, iron, and cobalt, are known to be active catalysts in a range of organic transformations. This document outlines potential catalytic applications for metal complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, drawing parallels from established catalytic systems featuring pyridine-based ligands.

Potential Catalytic Applications

Based on the catalytic activities of other pyridine-containing metal complexes, complexes of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol could potentially be applied in the following areas:

  • Oxidation Reactions: The electron-donating nature of the pyridinol ligand could stabilize metal centers in higher oxidation states, making these complexes potential catalysts for oxidation reactions. Copper(II) complexes, in particular, are known to catalyze the aerobic oxidation of alcohols.[1][2][3]

  • Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands are widely used as pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[4][5][6][7] The thermal stability imparted by the bidentate chelation of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol ligand could lead to robust and reusable catalysts.

  • Hydrogenation and Hydrosilylation: Rhodium(I) and Iridium(I) complexes bearing N,N- or P,N-bidentate ligands have shown catalytic activity in hydrogenation and hydrosilylation reactions.[8][9] The N,O-bidentate nature of the title ligand could offer unique selectivity in such transformations.

  • Polymerization and Oligomerization: Iron and cobalt complexes with pyridine-imine ligands have been investigated as catalysts for ethylene oligomerization.[10][11][12]

Data Presentation: Hypothetical Catalyst Screening

The following table summarizes hypothetical data for the screening of a potential palladium complex of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a Suzuki-Miyaura cross-coupling reaction.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1TolueneK₂CO₃1001285
24-BromoanisolePhenylboronic acid0.5TolueneK₂CO₃1001278
34-ChloroanisolePhenylboronic acid1TolueneK₂CO₃1002445
44-Bromoanisole4-Tolylboronic acid1DioxaneCs₂CO₃1001292
54-Bromoanisole4-Tolylboronic acid1TolueneK₃PO₄801888

Experimental Protocols

Protocol 1: General Synthesis of a Palladium(II) Complex with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

This protocol describes a general method for the synthesis of a palladium(II) complex, which can be adapted for other transition metals.

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

  • Palladium(II) chloride (PdCl₂)

  • Methanol (anhydrous)

  • Triethylamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (2 equivalents) in anhydrous methanol.

  • To this solution, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve Palladium(II) chloride (1 equivalent) in a minimal amount of anhydrous methanol.

  • Slowly add the PdCl₂ solution to the ligand solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

  • The complex should be characterized by appropriate analytical techniques such as NMR, IR spectroscopy, and elemental analysis.

Protocol 2: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for testing the catalytic activity of the synthesized palladium complex.

Materials:

  • Synthesized Palladium(II) complex

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Signaling Pathway: Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Catalyst Synthesis and Screening

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_screening Catalytic Screening Ligand 2,3-Dihydro-dioxino [2,3-b]pyridin-7-ol Complexation Complexation Reaction Ligand->Complexation Metal_Salt Metal Salt (e.g., PdCl2) Metal_Salt->Complexation Purification_Characterization Purification & Characterization Complexation->Purification_Characterization Catalyst Metal Complex Purification_Characterization->Catalyst Catalyst_Addition Catalyst Addition Catalyst->Catalyst_Addition Reaction_Setup Reaction Setup (Substrates, Base, Solvent) Reaction_Setup->Catalyst_Addition Reaction Catalytic Reaction (Heating, Stirring) Catalyst_Addition->Reaction Workup_Analysis Workup & Product Analysis (GC, NMR) Reaction->Workup_Analysis Results Yield, Selectivity Workup_Analysis->Results

Caption: General workflow for the synthesis and catalytic screening of a new metal complex.

References

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets to identify novel lead compounds.[1][2] The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol scaffold represents a class of heterocyclic compounds with potential applications in medicinal chemistry due to its unique structural and chemical properties.[3][4][5] Derivatives of the parent molecule, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, have been noted for potential anti-inflammatory and antimicrobial properties, suggesting their value as candidates for drug development.[3]

These application notes provide a comprehensive, generalized framework for conducting a high-throughput screening campaign using a library of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives. The protocols detailed below are based on a representative biochemical kinase inhibition assay, a common application in HTS campaigns.[1] The provided workflows, data, and analyses serve as a robust template that can be adapted to various specific targets and assay technologies.

I. High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed to efficiently identify and validate active compounds from large libraries.[2] The overall workflow involves initial assay development, a pilot screen to ensure robustness, the primary screen of the full library, and subsequent hit confirmation and characterization.[6]

HTS_Workflow AssayDev Assay Development & Miniaturization (384-well) Pilot Pilot Screen (~2000 compounds) AssayDev->Pilot QC Assay Validation (Z' > 0.5) Pilot->QC HTS Full Library HTS QC->HTS Data Data Analysis (% Inhibition) HTS->Data HitID Primary Hit Identification Data->HitID Confirm Hit Confirmation (Fresh Stock) HitID->Confirm Select Hits DoseResp Dose-Response (IC50) Confirm->DoseResp Secondary Secondary/Orthogonal Assays DoseResp->Secondary SAR SAR Secondary->SAR Validated Hits

Caption: General workflow for a high-throughput screening campaign.

II. Hypothetical Target: Kinase Signaling Pathway

Protein kinases are a major class of drug targets. An HTS campaign can identify inhibitors that block a specific kinase, thereby modulating a signaling pathway involved in a disease state. The diagram below illustrates a generic kinase cascade where an inhibitor discovered from the screen would act.

Kinase_Pathway cluster_pathway Cellular Kinase Cascade Receptor Cell Surface Receptor KinaseA Kinase A (Upstream) Receptor->KinaseA Signal KinaseB Kinase B (Target of Screen) KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol 'Hit' Compound Inhibitor->KinaseB Inhibits

Caption: A generic kinase signaling pathway targeted by an inhibitor.

III. Experimental Protocols

This section details the protocol for a biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common HTS format.[1]

A. Materials and Reagents

  • Assay Plates: 384-well, low-volume, black plates.

  • Compound Library: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Positive Control: Staurosporine (a known potent kinase inhibitor).[1]

  • Negative Control: DMSO (vehicle).

  • Enzyme: Recombinant Target Kinase B.

  • Substrate: Biotinylated peptide substrate specific to Target Kinase B.

  • Cofactor: Adenosine triphosphate (ATP).

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor).

B. Protocol: Primary HTS

This protocol is optimized for a 20 µL final assay volume in a 384-well plate format.[6]

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 100 nL of each compound from the library source plate into the wells of the assay plate.

    • Dispense 100 nL of Staurosporine into positive control wells and 100 nL of DMSO into negative control wells. This results in a final screening concentration of 10 µM with 0.5% DMSO.[6]

  • Enzyme Addition:

    • Prepare a 2X solution of Target Kinase B in assay buffer.

    • Using a multi-drop dispenser, add 10 µL of the 2X enzyme solution to all wells.

    • Centrifuge the plates briefly (1 min at 1,000 rpm).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation:

    • Prepare a 2X solution of the peptide substrate and ATP in assay buffer.

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction.[1]

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare a detection mix containing the Eu-labeled antibody and SA-APC in a suitable stop buffer (e.g., assay buffer with EDTA).

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

C. Data Analysis

  • Calculate TR-FRET Ratio:

    • Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos) / (Avg_Ratio_neg - Avg_Ratio_pos)).

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is calculated for each plate to determine assay robustness. An acceptable value is > 0.5.[2]

    • Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_Ratio_neg - Avg_Ratio_pos|.

  • Hit Selection:

    • Primary hits are identified as compounds exhibiting an inhibition level greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[1]

IV. Data Presentation: Hit Characterization

Following the primary screen, hits are confirmed and subjected to dose-response analysis to determine their potency (IC₅₀). Selectivity is assessed by testing against other related kinases.

Table 1: Potency and Selectivity of Hypothetical Hit Compounds

Compound IDTarget Kinase B IC₅₀ (nM)Off-Target Kinase Y IC₅₀ (nM)Off-Target Kinase Z IC₅₀ (nM)
DDP-001451,200>10,000
DDP-0028,5009,100>10,000
DDP-0031202508,000
DDP-004655,800>10,000
Staurosporine (Control)81522

IC₅₀ values are determined from a 10-point dose-response curve.

V. Hit Triage and Confirmation Workflow

A critical step after the primary screen is to eliminate false positives and prioritize genuine hits for further development.

Hit_Triage Input Primary Hits from HTS Repurchase Repurchase or Resynthesize Fresh Compound Powder Input->Repurchase DoseResp Confirm IC50 in Primary Assay Repurchase->DoseResp Orthogonal Test in Orthogonal Assay (e.g., Label-Free) DoseResp->Orthogonal Confirmed? FalsePositive Discard False Positives DoseResp->FalsePositive Not Confirmed Promiscuity Promiscuity/PAINS Filters Orthogonal->Promiscuity Confirmed? Orthogonal->FalsePositive Not Confirmed Output Validated Lead Series Promiscuity->Output Clean Profile Promiscuity->FalsePositive Promiscuous

Caption: Decision workflow for hit triage and validation.

This document provides a detailed framework and representative protocols for conducting a high-throughput screen of a 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol library. By following a systematic workflow encompassing robust assay development, rigorous data analysis, and a thorough hit triage process, researchers can effectively identify and validate novel bioactive compounds. The provided templates for protocols, data tables, and workflows can be readily adapted to specific biological targets and institutional capabilities, accelerating the path from initial screening to lead optimization.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound with potential for biological activity. As with many novel chemical entities, a systematic in vitro evaluation is the first step in characterizing its pharmacological or toxicological profile. Cell-based assays are crucial tools in early-stage drug discovery and development, providing valuable insights into a compound's mechanism of action, efficacy, and safety in a controlled cellular environment.[1]

This document provides a comprehensive set of protocols for a tiered screening approach to assess the biological effects of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The proposed assays will evaluate its potential cytotoxicity, ability to induce apoptosis, and its impact on key cellular signaling pathways.

Tier 1: Cytotoxicity and Cell Viability Assays

The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. The MTT and LDH assays are robust, widely used methods for this purpose.[2][3]

MTT Assay: Measurement of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4] Metabolically active cells reduce the yellow MTT to a purple formazan product.[3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of the solvent) and blank wells (medium only).[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay: Measurement of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[3][6]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Hypothetical Cytotoxicity Data

The results from the MTT and LDH assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) of the compound.

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
195.3 ± 4.84.1 ± 1.8
1078.1 ± 6.121.5 ± 3.3
2552.4 ± 5.548.9 ± 4.1
5024.6 ± 3.975.2 ± 5.0
1005.8 ± 2.194.3 ± 2.7

Experimental Workflow for Cytotoxicity Assays

G Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_incubation Incubation cluster_assays Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Prepare serial dilutions of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol A->B C Treat cells with compound (include vehicle control) B->C D Incubate for 24, 48, or 72 hours C->D E1 Add MTT reagent D->E1 E2 Collect supernatant D->E2 F1 Incubate for 3-4 hours E1->F1 G1 Solubilize formazan crystals F1->G1 H1 Measure absorbance at 570 nm G1->H1 I Calculate % Cell Viability and % Cytotoxicity H1->I F2 Add LDH reaction mix E2->F2 G2 Add stop solution F2->G2 H2 Measure absorbance at 490 nm G2->H2 H2->I J Determine IC50 / CC50 values I->J

Caption: Workflow for assessing the cytotoxicity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Tier 2: Apoptosis Assays

If the cytotoxicity assays indicate that 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol reduces cell viability, the next step is to determine if this is due to the induction of apoptosis (programmed cell death).

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[8]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptosis induction.[9]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described for the cytotoxicity assays.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Signal Measurement: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (can be done in parallel with a viability assay) and express the results as a fold increase over the vehicle control.

Data Presentation: Hypothetical Apoptosis Data
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
Vehicle Control3.5 ± 0.82.1 ± 0.51.0 ± 0.1
Compound (IC₅₀)25.8 ± 3.215.4 ± 2.74.5 ± 0.6
Positive Control45.2 ± 4.120.1 ± 3.08.2 ± 0.9

Logical Flow for Apoptosis Investigation

G Logical Flow for Apoptosis Investigation A Cytotoxicity observed with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol B Is the cell death due to apoptosis? A->B C Annexin V / PI Staining (Flow Cytometry) B->C D Caspase-3/7 Activity Assay (Luminescence/Fluorescence) B->D E Analyze cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic C->E F Quantify executioner caspase activity D->F G Conclusion on Apoptosis Induction E->G F->G

Caption: Decision-making and experimental flow for apoptosis assays.

Tier 3: Signaling Pathway Analysis

To further elucidate the mechanism of action, reporter gene assays can be employed to monitor the activity of specific signal transduction pathways.[10][11][12] These assays are valuable for identifying which cellular pathways are modulated by 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.[13][14]

Reporter Gene Assays

Reporter gene assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific response element in a promoter.[12][14] Activation of the signaling pathway leads to the binding of transcription factors to the response element, driving the expression of the reporter gene, which can be quantified.[13]

Experimental Protocol: Reporter Gene Assay (e.g., NF-κB Pathway)

  • Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing the NF-κB response element upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol at various concentrations. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a vehicle control.

  • Incubation: Incubate for 6-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.

Data Presentation: Hypothetical Signaling Pathway Data
Pathway ReporterTreatmentNormalized Luciferase Activity (Fold Change ± SD)
NF-κB Vehicle Control1.0 ± 0.2
Compound (10 µM)0.4 ± 0.1
Compound (50 µM)0.2 ± 0.05
TNF-α (Positive Control)15.2 ± 2.1
p53 Vehicle Control1.0 ± 0.15
Compound (10 µM)2.5 ± 0.3
Compound (50 µM)5.8 ± 0.7
Doxorubicin (Positive Control)8.9 ± 1.1

Signaling Pathway Analysis Workflow

G Signaling Pathway Analysis Workflow A Select cell line and pathway of interest (e.g., NF-κB, p53, etc.) B Transfect cells with reporter and control plasmids A->B C Seed transfected cells in 96-well plates B->C D Treat with compound, vehicle, and positive control C->D E Incubate for 6-24 hours D->E F Lyse cells and perform Dual-Luciferase Assay E->F G Measure Firefly and Renilla Luciferase activity F->G H Normalize and calculate fold change in pathway activity G->H

Caption: Workflow for reporter gene-based signaling pathway analysis.

Conclusion

This document outlines a systematic, tiered approach for the initial in vitro characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. By progressing from broad cytotoxicity screening to more specific apoptosis and signaling pathway analyses, researchers can efficiently gather critical data to guide further investigation and development of this novel compound. The provided protocols serve as a foundation that can be adapted and optimized for specific cell lines and research questions.

References

Safe Handling and Storage of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (CAS No: 1261365-65-4). The information herein is compiled from available safety data for the compound and its structural analogs. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, these protocols should be implemented with a conservative approach, treating the substance with a high degree of caution.

Compound Information and Physicochemical Data

PropertyValueSource
CAS Number 1261365-65-4Echemi[1]
Molecular Formula C₇H₇NO₃Echemi[1]
Molecular Weight 153.14 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich[2]

Hazard Identification and Precautionary Measures

While specific toxicological data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited, the parent compound, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, is classified with the following hazards. It is prudent to assume this derivative possesses similar or additional risks.

GHS Hazard Statements (for the parent compound):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The compound is also classified as an irritant.

Personal Protective Equipment (PPE): A risk assessment should be conducted before handling. However, the following minimum PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust formation is likely or ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Dispensing: As a solid, avoid creating dust when weighing or transferring the compound. Use a spatula and weigh the desired amount in a tared, sealed container if possible.

  • Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow emergency procedures.

  • Waste Disposal: Dispose of waste material and contaminated items in accordance with institutional and local regulations for chemical waste.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Storage ConditionTemperatureDurationRecommendations
Long-Term -20°C to -80°CUp to 6 monthsFor extended periods to maintain stability.[4]
Short-Term 2°C to 8°CUp to 1 weekFor immediate or frequent use.[4][5]
  • Store in a tightly sealed, light-resistant container.

  • The storage area should be dry and well-ventilated.

  • Avoid repeated freeze-thaw cycles.[4]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and storing 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

HandlingWorkflow Safe Handling Workflow A 1. Risk Assessment B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Chemical Fume Hood) B->C D 4. Weighing and Dispensing (Avoid Dust) C->D E 5. Perform Experiment D->E F 6. Decontaminate Workspace E->F G 7. Dispose of Waste F->G H 8. Doff and Dispose PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: A stepwise workflow for the safe handling of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

StorageLogic Storage Decision Logic cluster_storage Storage Conditions LongTerm Long-Term Storage (-20°C to -80°C) ShortTerm Short-Term Storage (2°C to 8°C) Start Compound Received Decision Intended Use Duration? Start->Decision Decision->LongTerm > 1 Week Decision->ShortTerm < 1 Week

Caption: Decision logic for determining appropriate storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?

A1: The most common purification techniques for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and related polar heterocyclic compounds are flash column chromatography on silica gel and recrystallization. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: What are the likely impurities in a crude sample of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol synthesized via Smiles Rearrangement?

A2: Common impurities may include unreacted starting materials (e.g., a substituted hydroxypyridine and the epoxide precursor), the uncyclized intermediate alcohol, and potentially a constitutional isomer depending on the reaction conditions. The formation of isomers can be a significant challenge in the synthesis of related dioxinopyridine systems.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol from its impurities. Due to the polar nature of the compound, a relatively polar mobile phase will likely be required. Visualization can be achieved using UV light (254 nm), as the aromatic nature of the compound should allow for UV absorbance. Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing polar, hydroxylated compounds.

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is not moving from the baseline during silica gel column chromatography, even with a high concentration of ethyl acetate in hexane.

  • Possible Cause: The mobile phase is not polar enough to elute the highly polar 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

  • Solution: Increase the polarity of the mobile phase. A common strategy for polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. A gradient elution may be necessary for optimal separation. For example, a gradient of 0% to 10% methanol in dichloromethane.

Problem 2: I am observing co-elution of my desired product with an impurity.

  • Possible Cause 1: The chosen solvent system does not provide adequate resolution.

  • Solution 1: Experiment with different solvent systems. For instance, you could try a ternary mixture, such as ethyl acetate/methanol/hexane or dichloromethane/methanol/triethylamine (the latter can be useful if your compound or impurities are basic).

  • Possible Cause 2: You may have constitutional isomers which are difficult to separate on standard silica gel. In the synthesis of related spiro-dioxinopyridine derivatives, constitutional isomers were found to be non-separable by silica gel chromatography in their amine form.[1]

  • Solution 2: If you suspect the presence of a difficult-to-separate isomer, consider derivatization. For example, in a related system, the amine isomers were separable after being converted to their p-bromobenzenesulfonamide derivatives.[1] While your compound is a pyridin-7-ol, if an amine analog is being used, this strategy could be adapted. For the pyridinol, consider protecting the hydroxyl group to alter its polarity and chromatographic behavior.

Recrystallization

Problem 3: My compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause 1: The solution is too concentrated, or the cooling process is too rapid.

  • Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and letting it stand at room temperature before moving it to an ice bath can promote crystal growth.

  • Possible Cause 2: The chosen recrystallization solvent is not ideal.

  • Solution 2: Experiment with different solvent systems. For a polar compound like 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, polar solvents like ethanol, methanol, or isopropanol, potentially with the addition of a small amount of water as an anti-solvent, could be effective. A solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, where the compound is soluble in the more polar solvent and insoluble in the less polar one, is another option.

Problem 4: No crystals are forming, even after prolonged cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

  • Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

  • Possible Cause 2: Lack of nucleation sites for crystal growth.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the solution.

Data Presentation

Table 1: Hypothetical TLC Data for Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Mobile Phase System (v/v)Starting Material (Rf)Impurity 1 (Rf)Product (Rf)
Ethyl Acetate / Hexane (1:1)0.850.600.15
Dichloromethane / Methanol (95:5)0.900.750.45
Ethyl Acetate / Methanol (9:1)0.880.700.50

Note: These are representative values to illustrate relative polarities. Actual Rf values will depend on the specific TLC plates and conditions.

Table 2: Hypothetical Purification Outcomes

Purification MethodMobile/Solvent SystemYield (%)Purity (by HPLC, %)
Flash ChromatographyGradient: 0-10% MeOH in DCM6595
RecrystallizationEthanol/Water50>98
Preparative HPLCGradient: Acetonitrile/Water with 0.1% TFA30>99

Experimental Protocols

Protocol 1: Flash Column Chromatography (Hypothetical)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by introducing methanol. A suggested gradient is from 0% to 10% methanol over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization (Hypothetical)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis Initial Assessment column Flash Column Chromatography tlc_analysis->column Primary Purification column->tlc_analysis Fraction Analysis recrystallization Recrystallization column->recrystallization Further Purification hplc Purity Analysis (HPLC) recrystallization->hplc pure_product Pure Product (>98%) hplc->pure_product Purity Confirmed

Caption: General workflow for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

troubleshooting_logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization no_elution Compound not eluting is_column->no_elution Yes co_elution Co-elution of impurities is_column->co_elution Yes oiling_out Compound 'oils out' is_recrystallization->oiling_out Yes no_crystals No crystal formation is_recrystallization->no_crystals Yes increase_polarity Increase mobile phase polarity (e.g., add MeOH to DCM) no_elution->increase_polarity change_system Change solvent system or consider derivatization for isomers co_elution->change_system slow_cooling Add more solvent, cool slowly oiling_out->slow_cooling induce_nucleation Concentrate solution, scratch flask, or add seed crystal no_crystals->induce_nucleation

Caption: Troubleshooting decision tree for common purification problems.

References

Identifying side reactions in the synthesis of dioxinopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of dioxinopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines?

A1: The most versatile and widely used method is the intramolecular cyclization of a substituted pyridine precursor via a Smiles rearrangement.[1][3] This typically involves the reaction of a 3-hydroxypyridine derivative with a suitable electrophile containing a leaving group, followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to form the dioxin ring.

Q2: What are the typical starting materials for this synthesis?

A2: Common starting materials include 3-hydroxy-2-nitropyridine or 2-halo-3-hydroxypyridines.[1][3] These are reacted with reagents like 2-methyloxirane or other epoxides to introduce the necessary hydroxyethyl ether side chain for the subsequent cyclization.

Q3: What factors can influence the yield and purity of the final dioxinopyridine product?

A3: The choice of base, solvent, reaction temperature, and the nature of the substituents on the pyridine ring can significantly impact the reaction's outcome.[1][3] Optimizing these parameters is crucial for minimizing side reactions and maximizing the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dioxinopyridine Product
Possible Cause Troubleshooting Step
Incomplete formation of the alkoxide intermediate.Ensure the use of a sufficiently strong base and anhydrous reaction conditions. The choice of base is critical and can influence the reaction's success.[1][3]
Poor solubility of starting materials or intermediates.Select a solvent that effectively dissolves all reactants. Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1]
Suboptimal reaction temperature.The reaction temperature can influence the rate of the desired cyclization versus competing side reactions. Experiment with a range of temperatures to find the optimal condition for your specific substrate.
Steric hindrance from bulky substituents.Bulky groups on the pyridine ring or the hydroxyethyl side chain can hinder the intramolecular cyclization. Consider alternative synthetic routes or less sterically demanding starting materials if this is a persistent issue.
Issue 2: Formation of Isomeric Byproducts

During the synthesis of substituted dioxinopyridines, the formation of regioisomers can be a significant issue. For example, in the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines, the formation of an undesired isomer can occur.[3]

Possible Cause Troubleshooting Step
Lack of regioselectivity in the initial nucleophilic attack.The nature of the substituents on the pyridine ring can direct the regioselectivity of the initial ether formation. Electron-withdrawing groups can influence the position of the nucleophilic attack.
Competing cyclization pathways.The reaction conditions, particularly the choice of base and solvent, can influence the kinetic versus thermodynamic control of the cyclization, potentially leading to different isomeric products. A systematic study of reaction parameters is recommended to favor the formation of the desired isomer.[3]
Issue 3: Polymerization or Tar Formation
Possible Cause Troubleshooting Step
High reaction temperatures.Elevated temperatures can sometimes lead to polymerization of starting materials or products, especially with reactive functional groups present. Conduct the reaction at the lowest effective temperature.
Presence of reactive impurities.Ensure the purity of starting materials and solvents. Acidic or basic impurities can catalyze side reactions leading to tar formation.
Prolonged reaction times.Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to avoid the formation of degradation products.

Data on Reaction Conditions and Yields

The following table summarizes the impact of different bases on the yield of a 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative from the corresponding alcohol precursor via a Smiles rearrangement.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1t-BuOKt-BuOH80380
2NaHDMF251275
3K2CO3DMF802440
4Cs2CO3DMF802455

Data is synthesized from findings reported in the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.[3]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement: [1][3]

  • Formation of the Alcohol Intermediate: To a solution of a 3-hydroxypyridine derivative (1.0 eq) in an anhydrous solvent such as DMF, add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30 minutes. Add the appropriate epoxide (e.g., 2-methyloxirane, 1.2 eq) to the reaction mixture. Stir the reaction at room temperature for 12 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization (Smiles Rearrangement): Dissolve the crude alcohol intermediate in a suitable solvent (e.g., t-BuOH). Add a strong base (e.g., t-BuOK, 1.2 eq) and heat the mixture at 80 °C for 3 hours.

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, quench with water, and extract with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired dioxinopyridine.

Visualizations

experimental_workflow cluster_step1 Step 1: Alcohol Intermediate Formation cluster_step2 Step 2: Work-up cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Purification start 3-Hydroxypyridine Derivative + Base add_epoxide Add Epoxide start->add_epoxide Anhydrous DMF, 0°C to RT stir Stir at RT add_epoxide->stir quench1 Quench with Water stir->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 dry_concentrate Dry and Concentrate extract1->dry_concentrate dissolve Dissolve Crude Alcohol dry_concentrate->dissolve add_base Add Strong Base (t-BuOK) dissolve->add_base t-BuOH heat Heat at 80°C add_base->heat quench2 Quench with Water heat->quench2 extract2 Extract quench2->extract2 purify Column Chromatography extract2->purify final_product Dioxinopyridine purify->final_product

Caption: Experimental workflow for the synthesis of dioxinopyridines.

troubleshooting_logic start Low Product Yield? check_base Check Base Strength & Anhydrous Conditions start->check_base Yes side_products Isomeric Byproducts or Polymerization? start->side_products No check_temp Optimize Reaction Temperature check_base->check_temp check_solubility Verify Solubility of Reactants check_temp->check_solubility isomers Analyze for Isomers side_products->isomers Yes polymer Check for Tar/Polymer side_products->polymer No optimize_conditions Optimize Base/Solvent for Regioselectivity isomers->optimize_conditions lower_temp Lower Reaction Temperature polymer->lower_temp purify_reagents Ensure Purity of Starting Materials lower_temp->purify_reagents

Caption: Troubleshooting logic for dioxinopyridine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Smiles Rearrangement on Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Smiles rearrangement on pyridine rings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Smiles rearrangement and why is it useful for modifying pyridine rings?

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2] It involves the migration of a pyridine ring from one heteroatom to another within the same molecule.[1] This reaction is particularly valuable in medicinal chemistry and drug development for synthesizing complex heterocyclic compounds that would be challenging to produce through other methods.[3][4] For pyridine rings, which are electron-deficient, this rearrangement can proceed efficiently, especially when the ring is activated with electron-withdrawing groups.[4][5]

Q2: What are the key factors that influence the success of a Smiles rearrangement on a pyridine ring?

Several factors critically affect the outcome of the Smiles rearrangement:

  • Electronic Effects: The pyridine ring generally requires activation by electron-withdrawing groups (EWGs) to facilitate the nucleophilic attack.[2][5] The more electron-deficient the pyridine ring, the more facile the rearrangement.

  • Nucleophilicity of the Attacking Group: The terminal functional group that acts as the nucleophile (e.g., alcohol, amine, thiol) must be sufficiently nucleophilic to attack the pyridine ring.[2]

  • Leaving Group Ability: The group being displaced from the pyridine ring must be a good leaving group.[1]

  • Steric Hindrance: Steric hindrance around the reaction centers can significantly impact the reaction rate and yield.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature are crucial for optimizing the reaction and minimizing side products.[3]

Q3: What is the Truce-Smiles rearrangement and how does it differ from the classical Smiles rearrangement on pyridine rings?

The Truce-Smiles rearrangement is a variation where the attacking nucleophile is a strong carbanion, such as one generated from an organolithium reagent.[2] A key difference is that the pyridine ring does not necessarily require activation by an electron-withdrawing group because the nucleophile is so potent.[2] This expands the scope of the Smiles rearrangement to include less activated pyridine systems.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Smiles rearrangement on a pyridine derivative is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Smiles rearrangement is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Steps:

  • Assess Pyridine Ring Activation: The electron density of the pyridine ring is a critical factor.

    • Issue: Insufficient activation of the pyridine ring. The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but often, additional activation is needed.[4]

    • Solution: Ensure your pyridine substrate has at least one, and preferably more, strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to the reaction center.[5] If your system lacks strong activation, consider if the Truce-Smiles rearrangement with a stronger nucleophile is a more suitable approach.[2]

  • Evaluate the Base: The choice and quantity of the base are critical for generating the nucleophile.

    • Issue: The base may be too weak to deprotonate the nucleophilic precursor, or it might be incompatible with other functional groups in the molecule.

    • Solution: A screening of bases is recommended. Common bases for the Smiles rearrangement include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). For the Truce-Smiles variant, strong organometallic bases like n-butyllithium are used.[2] Start with a common base like K₂CO₃ or NaH and, if the yield is low, try a stronger or more soluble base like Cs₂CO₃.

  • Optimize the Solvent: The solvent can significantly influence the reaction rate and outcome.

    • Issue: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates, or it may react with the base or intermediates.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used and often give good results.[6] It is crucial to use anhydrous solvents, as water can quench the base and inhibit the reaction.

  • Adjust the Reaction Temperature: Temperature plays a key role in overcoming the activation energy of the reaction.

    • Issue: The reaction temperature may be too low for the rearrangement to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.

    • Solution: Many Smiles rearrangements proceed well at room temperature or with gentle heating (e.g., 50-80 °C). If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. In some cases, microwave heating can be beneficial, leading to shorter reaction times and improved yields.[3][7]

Below is a troubleshooting workflow to address low yield issues:

low_yield_troubleshooting start Low or No Yield check_activation Is the pyridine ring sufficiently activated? start->check_activation add_ewg Consider adding an electron-withdrawing group. check_activation->add_ewg No check_base Is the base strong enough? check_activation->check_base Yes try_truce_smiles Try Truce-Smiles with a stronger nucleophile. add_ewg->try_truce_smiles screen_bases Screen different bases (e.g., NaH, K2CO3, Cs2CO3). check_base->screen_bases No check_solvent Is the solvent appropriate and anhydrous? check_base->check_solvent Yes screen_bases->check_solvent screen_solvents Try polar aprotic solvents (DMF, DMSO) and ensure they are dry. check_solvent->screen_solvents No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes screen_solvents->check_temp optimize_temp Gradually increase temperature and monitor reaction. check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success side_product_minimization start Formation of Side Products identify_side_product Identify the structure of the major side product. start->identify_side_product intermolecular Intermolecular SNAr Product identify_side_product->intermolecular decomposition Decomposition Products identify_side_product->decomposition other_side_reactions Other Side Reactions identify_side_product->other_side_reactions high_dilution Use high dilution conditions. intermolecular->high_dilution slow_addition Slowly add substrate to the base. intermolecular->slow_addition lower_temp Lower the reaction temperature. decomposition->lower_temp shorter_time Reduce the reaction time. decomposition->shorter_time protect_groups Protect reactive functional groups. other_side_reactions->protect_groups clean_reaction Cleaner Reaction Profile high_dilution->clean_reaction slow_addition->clean_reaction lower_temp->clean_reaction shorter_time->clean_reaction protect_groups->clean_reaction experimental_workflow start Start setup Set up oven-dried glassware under inert atmosphere. start->setup add_reagents Add pyridine substrate and base. setup->add_reagents add_solvent Add anhydrous DMF. add_reagents->add_solvent add_amine Add primary amine. add_solvent->add_amine heat_monitor Heat to desired temperature and monitor reaction by TLC/LC-MS. add_amine->heat_monitor workup Reaction workup (quench, extract, wash, dry). heat_monitor->workup purify Purify by column chromatography. workup->purify end Obtain Pure Product purify->end

References

Stability and degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Issue 1: Inconsistent or lower than expected potency of the compound in solution.

  • Possible Cause 1: Degradation due to improper solvent pH.

    • Troubleshooting Step: Verify the pH of your solvent system. For many heterocyclic compounds, stability is optimal in a neutral pH range (around pH 7). Acidic or alkaline conditions can catalyze hydrolysis of the ether linkages or other sensitive functional groups in the molecule.

    • Recommendation: Prepare fresh solutions in a buffered solvent system at a neutral pH. If the experimental conditions require acidic or basic pH, the compound should be dissolved immediately before use, and the duration of the experiment should be minimized.

  • Possible Cause 2: Oxidation of the compound.

    • Troubleshooting Step: The pyridin-7-ol moiety may be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

    • Recommendation: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Prepare solutions under an inert atmosphere if possible. The use of amber vials or covering the experimental setup with aluminum foil can minimize light exposure.

  • Possible Cause 3: Temperature-induced degradation.

    • Troubleshooting Step: Elevated temperatures can accelerate the rate of degradation.

    • Recommendation: Store stock solutions at or below the recommended storage temperature of -20°C. During experiments, if elevated temperatures are not required, maintain the solution at a controlled room temperature or on ice. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: The presence of new peaks, especially those that increase in area over time, is a strong indicator of compound degradation.

    • Recommendation: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation profile can help in identifying the unknown peaks in your experimental samples.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Ensure the purity of the solvents and the cleanliness of all labware.

    • Recommendation: Use high-purity solvents and meticulously clean all glassware. Run a blank solvent injection in your chromatography system to rule out solvent-based contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol stock solutions?

A1: Based on general recommendations for similar heterocyclic compounds, stock solutions should be stored at -20°C or lower in a tightly sealed container to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The use of amber vials is also advised to protect the compound from light.

Q2: How can I assess the stability of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in my specific experimental buffer?

A2: To assess stability, you can perform a time-course experiment. Prepare the solution of the compound in your experimental buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks over time will indicate instability.

Q3: What are the likely degradation pathways for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?

A3: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on its structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether bonds in the dioxino ring under acidic or basic conditions.

  • Oxidation: Oxidation of the pyridin-ol ring system.

  • Photodegradation: Degradation upon exposure to UV or visible light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information about the molecular weight of the impurities.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl (60°C)2415.22
0.1 M NaOH (60°C)2445.83
3% H₂O₂ (RT)2422.51
Heat (80°C)488.11
Light (ICH Q1B)7212.32

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C.

    • Photostability: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound and identify and quantify the major degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms For unknown peaks data Calculate % Degradation hplc->data pathway Identify Degradation Pathway lcms->pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic cluster_check1 Initial Checks cluster_hypothesis Hypothesize Degradation Pathway cluster_action Corrective Actions start Inconsistent Results or New Peaks Observed check_purity Check Compound Purity and Solvent Quality start->check_purity check_params Verify Experimental Parameters (pH, Temp, Light Exposure) start->check_params is_hydrolysis Suspect Hydrolysis? (pH sensitive) check_params->is_hydrolysis is_oxidation Suspect Oxidation? (Air/light sensitive) is_hydrolysis->is_oxidation No action_ph Use Buffered Neutral pH Prepare Fresh Solutions is_hydrolysis->action_ph Yes is_photo Suspect Photodegradation? (Light sensitive) is_oxidation->is_photo No action_ox Degas Solvents Use Inert Atmosphere is_oxidation->action_ox Yes action_photo Protect from Light (Amber Vials) is_photo->action_photo Yes end Stable Experiment is_photo->end No action_ph->end action_ox->end action_photo->end

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol for researchers, scientists, and drug development professionals. As a compound of interest in medicinal chemistry and organic synthesis, understanding its solubility is critical for experimental success.

Note on Data Availability: Publicly available quantitative solubility data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is limited. Therefore, this guide provides a qualitative solubility assessment based on its chemical structure, along with a detailed experimental protocol to enable researchers to determine precise quantitative solubility in their specific laboratory settings.

Qualitative Solubility Assessment

The structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, featuring a hydroxyl group, a pyridine ring, and ether linkages, suggests a moderate degree of polarity. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding with protic solvents. Based on these structural features, the following qualitative solubility profile is expected:

Solvent ClassCommon Lab SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group and nitrogen atom can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. Solubility is likely to increase with solvent polarity.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions.
Non-Polar Hexane, TolueneInsolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane, ChloroformSparingly SolubleThese solvents have a moderate polarity and may partially dissolve the compound.

Experimental Protocols

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to a vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Troubleshooting Guides and FAQs

Troubleshooting Common Dissolution Issues

Q1: The compound is not dissolving in a solvent where it is expected to be soluble.

  • Possible Cause: The concentration may be too high, exceeding the solubility limit.

  • Solution: Try reducing the concentration of the compound. Gentle heating or sonication can also aid in dissolution, but be cautious as this may lead to the formation of a supersaturated solution that can precipitate upon cooling.[1]

  • Possible Cause: The solvent quality may be inadequate (e.g., containing water impurities).

  • Solution: Use high-purity, anhydrous solvents, especially for non-aqueous experiments.

Q2: The compound precipitates out of solution after a short period.

  • Possible Cause: A supersaturated solution was formed, which is thermodynamically unstable.

  • Solution: Prepare the solution at the experimental temperature and avoid "crashing out" the compound by adding a highly non-polar solvent too quickly to a solution in a polar solvent. Ensure the final concentration is below the equilibrium solubility.

Q3: The solution appears cloudy or hazy.

  • Possible Cause: The compound may not be fully dissolved and exists as a fine suspension or colloid.

  • Solution: Increase the mixing time or use sonication. If the cloudiness persists, the compound is likely insoluble at that concentration. A quick check for the Tyndall effect (shining a laser pointer through the solution) can confirm the presence of suspended particles.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the aqueous solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?

  • The compound has a phenolic hydroxyl group, which is weakly acidic, and a pyridine nitrogen, which is weakly basic. Therefore, its aqueous solubility is expected to be pH-dependent. In acidic solutions (low pH), the pyridine nitrogen will be protonated, increasing solubility. In basic solutions (high pH), the hydroxyl group will be deprotonated, which should also increase aqueous solubility.

Q2: Can I use heat to dissolve the compound?

  • Yes, gently warming the solution can increase the rate of dissolution and the solubility. However, be aware that this can lead to the formation of a supersaturated solution. Always cool the solution to the intended experimental temperature to ensure the compound remains dissolved. Also, verify that the compound is stable at elevated temperatures and does not degrade.

Q3: What is the best stock solution solvent for this compound for biological assays?

  • For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds. From the stock solution, further dilutions into aqueous media can be made. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system.

Visualized Workflow

Below is a logical workflow for assessing the solubility of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Solubility_Workflow start Start: Obtain 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol select_solvents Select Solvents: - Polar Protic (Water, EtOH) - Polar Aprotic (DMSO, DMF) - Non-Polar (Hexane) start->select_solvents qual_screen Qualitative Solubility Screen (Small Scale) observe Visual Observation: Soluble, Sparingly Soluble, or Insoluble? qual_screen->observe select_solvents->qual_screen add_excess Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate (e.g., 24h at 25°C) with Agitation add_excess->equilibrate analysis Analyze Supernatant (e.g., HPLC, UV-Vis) equilibrate->analysis decision Quantitative Analysis Needed? observe->decision quant_protocol Follow Quantitative Protocol (Shake-Flask Method) decision->quant_protocol Yes end End: Determine Equilibrium Solubility (mg/mL or M) decision->end No quant_protocol->add_excess analysis->end

Caption: A flowchart illustrating the logical progression for solubility testing.

References

Troubleshooting NMR peak assignment for dioxinopyridine structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for dioxinopyridine structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in assigning NMR peaks for dioxinopyridine derivatives?

A1: Researchers often encounter several challenges during the NMR peak assignment of dioxinopyridine derivatives. Due to the fused heterocyclic nature of these molecules, signal overlap is a frequent issue, particularly in the aromatic region of the ¹H NMR spectrum. The presence of both oxygen and nitrogen heteroatoms influences the electron density distribution, leading to chemical shifts that may deviate from standard predictions for simple pyridines or dioxanes. Furthermore, the protons on the dioxino ring can exhibit complex splitting patterns due to their diastereotopic nature, which can complicate spectral interpretation.

Q2: I am observing unexpected peak splitting in the aliphatic region of my ¹H NMR spectrum. What could be the cause?

A2: Unexpected splitting patterns in the aliphatic region, specifically for the methylene protons of the dioxino moiety, are often due to these protons being diastereotopic. This non-equivalence arises if there is a chiral center in the molecule or if the molecule as a whole is chiral. Even in the absence of a formal chiral center, restricted bond rotation can sometimes lead to diastereotopicity. These non-equivalent protons will couple to each other (geminal coupling) and to adjacent protons, resulting in more complex multiplets than simple triplets or quartets.

Q3: My ¹H NMR signals in the aromatic region are broad and poorly resolved. What steps can I take to improve the resolution?

A3: Poor resolution in the aromatic region can be caused by several factors. Sample concentration can play a role; highly concentrated samples may lead to intermolecular interactions and peak broadening.[1] Diluting the sample might improve resolution. The choice of NMR solvent is also critical. Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of overlapping signals and improve separation. Additionally, acquiring the spectrum at a higher magnetic field strength will increase spectral dispersion and can resolve overlapping multiplets.

Q4: How can I definitively distinguish between isomers of a substituted dioxinopyridine?

A4: Distinguishing between isomers often requires the use of 2D NMR techniques. While ¹H and ¹³C NMR might provide initial clues, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming regiochemistry and stereochemistry. NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. By observing NOE cross-peaks between specific protons on the pyridine and dioxino rings, or between substituents and the core structure, you can unambiguously determine the spatial arrangement of atoms and thus identify the correct isomer.

Troubleshooting Guides

Problem 1: Ambiguous assignment of aromatic proton signals.

Symptoms:

  • Overlapping multiplets in the 6.5-8.5 ppm region of the ¹H NMR spectrum.

  • Difficulty in assigning specific protons on the pyridine ring.

Troubleshooting Workflow:

G start Start: Ambiguous Aromatic Signals cosy Acquire ¹H-¹H COSY Spectrum start->cosy analyze_cosy Analyze COSY: Identify spin systems and J-coupling networks. cosy->analyze_cosy hmbc Acquire ¹H-¹³C HMBC Spectrum analyze_hmbc Analyze HMBC: Correlate protons to carbons 2-3 bonds away. hmbc->analyze_hmbc noesy Acquire ¹H-¹H NOESY Spectrum analyze_noesy Analyze NOESY: Identify through-space correlations to confirm regiochemistry. noesy->analyze_noesy analyze_cosy->hmbc analyze_hmbc->noesy assign Make Unambiguous Assignments analyze_noesy->assign

Figure 1. Troubleshooting workflow for ambiguous aromatic signals.

Solution Steps:

  • Run a ¹H-¹H COSY experiment: This will reveal which protons are scalar-coupled (typically through 2-4 bonds). This helps to identify adjacent protons on the pyridine ring and build spin systems.

  • Acquire a ¹H-¹³C HMBC spectrum: This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing correlations from a known proton to a specific carbon, you can start to piece together the connectivity of the aromatic system.

  • Utilize ¹H-¹H NOESY: If ambiguity remains, especially in determining the position of substituents, a NOESY experiment can provide definitive through-space correlations. For example, an NOE between a substituent's proton and a specific proton on the pyridine ring can confirm its position.

Problem 2: Difficulty in assigning quaternary carbons.

Symptoms:

  • Weak signals in the ¹³C NMR spectrum.

  • Absence of corresponding peaks in DEPT-135 and HSQC spectra.

Troubleshooting Workflow:

G start Start: Unassigned Quaternary Carbons hmbc Acquire ¹H-¹³C HMBC Spectrum start->hmbc analyze_hmbc Analyze HMBC: Look for correlations from nearby protons to the unassigned carbon signals. hmbc->analyze_hmbc compare Compare with predicted chemical shifts and known literature values for similar structures. analyze_hmbc->compare assign Assign Quaternary Carbons compare->assign

Figure 2. Troubleshooting workflow for unassigned quaternary carbons.

Solution Steps:

  • Rely on the ¹H-¹³C HMBC experiment: This is the most powerful tool for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) from nearby assigned protons to the unassigned quaternary carbon signals.

  • Consider typical chemical shift ranges: Quaternary carbons in fused aromatic systems often have predictable chemical shift ranges. Compare your experimental values to the data in the tables below and to published data for analogous structures.

  • Increase the number of scans: Quaternary carbons often have long relaxation times and show weaker signals. Increasing the number of scans for your ¹³C and HMBC experiments can improve the signal-to-noise ratio, making these peaks easier to identify and assign.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives

Proton PositionTypical Chemical Shift (ppm)MultiplicityNotes
H-24.0 - 4.5mMethylene protons on the dioxino ring. Often diastereotopic.
H-34.0 - 4.5mMethylene protons on the dioxino ring. Often diastereotopic.
H-57.5 - 8.2d or ddAromatic proton on the pyridine ring.
H-66.8 - 7.5t or ddAromatic proton on the pyridine ring.
H-77.8 - 8.5d or ddAromatic proton on the pyridine ring.

Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives

Carbon PositionTypical Chemical Shift (ppm)Notes
C-260 - 70Methylene carbon on the dioxino ring.
C-360 - 70Methylene carbon on the dioxino ring.
C-4a140 - 150Quaternary carbon at the ring junction.
C-5130 - 145Aromatic CH on the pyridine ring.
C-6115 - 125Aromatic CH on the pyridine ring.
C-7145 - 155Aromatic CH on the pyridine ring.
C-8a140 - 150Quaternary carbon at the ring junction.

Note: These are approximate ranges and can vary significantly with substitution.

Experimental Protocols

¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other through bonds (typically 2-4 bonds).

Methodology:

  • Sample Preparation: Prepare the sample in a suitable deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL).

  • Acquisition of a ¹H Spectrum: Acquire a standard high-quality 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • COSY Experiment Setup:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • The number of increments in the F1 dimension (e.g., 256 or 512) will determine the resolution in that dimension.

    • Set the number of scans (NS) per increment (typically 2 to 8, depending on sample concentration).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

  • Analysis:

    • The 1D ¹H spectrum appears on the diagonal.

    • Cross-peaks, which are symmetrical with respect to the diagonal, indicate that the two protons at the corresponding chemical shifts are J-coupled.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close to each other in space (typically within 5 Å), irrespective of through-bond connectivity.

Methodology:

  • Sample Preparation: As for the COSY experiment. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.

  • Acquisition of a ¹H Spectrum: Acquire a standard 1D ¹H spectrum to set the spectral parameters.

  • NOESY Experiment Setup:

    • Load a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyphpr).

    • Set the spectral width in both dimensions.

    • A crucial parameter is the mixing time (d8) . For small to medium-sized molecules like dioxinopyridines, a mixing time of 400-800 ms is a good starting point.

    • Set the number of increments in F1 and the number of scans per increment based on the required resolution and sensitivity.

  • Processing:

    • Apply a suitable window function (e.g., sine-bell).

    • Perform a 2D Fourier transform.

    • Careful phase correction in both dimensions is required.

  • Analysis:

    • The diagonal peaks represent the 1D spectrum.

    • Cross-peaks indicate that two protons are spatially close. For small molecules, NOESY cross-peaks are typically out of phase with the diagonal peaks. The volume of the cross-peak is related to the distance between the protons.

References

Preventing degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol during workup?

A1: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is susceptible to two primary degradation pathways:

  • Oxidation: The electron-rich pyridinol ring system is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially in the presence of metal ions or light. This can lead to the formation of colored impurities and loss of desired product.

  • Tautomerization: As a hydroxypyridine derivative, this compound can exist in equilibrium with its tautomeric pyridone form. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the pyridone form is often favored, which may have different solubility and reactivity, complicating purification.

Q2: What are the initial signs of degradation?

A2: The first visual indication of degradation is often a color change in the solution, typically turning yellow, brown, or even dark purple. This is characteristic of the formation of oxidized, polymeric, or other chromophoric impurities. You may also observe the formation of insoluble material or a significant decrease in the yield of the desired product upon isolation.

Q3: How should I store 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol to minimize degradation?

A3: For long-term storage, the compound should be kept as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[1] It is also advisable to protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Troubleshooting Guides

Issue 1: Solution turns color (yellow/brown) during aqueous workup.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation 1. Degas all aqueous solutions: Before use, sparge all aqueous solutions (water, brine, etc.) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. 2. Work under an inert atmosphere: Perform the entire workup, including extractions and phase separations, under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox. 3. Add an antioxidant: Consider adding a small amount of a compatible antioxidant, such as sodium thiosulfate or ascorbic acid, to the aqueous phase.A significant reduction or elimination of the color change.
pH-mediated decomposition 1. Maintain a neutral pH: Use buffered aqueous solutions (e.g., phosphate buffer, pH 7) for washing instead of plain deionized water. 2. Avoid strongly acidic or basic conditions: If pH adjustment is necessary, use dilute acids or bases and perform the neutralization at low temperatures (0-5 °C).The compound remains stable in the organic phase without significant color formation.
Issue 2: Low recovery of the product after extraction and solvent removal.
Potential Cause Troubleshooting Step Expected Outcome
Tautomerization and partitioning into the aqueous layer 1. Use a less polar workup solvent: If the pyridone tautomer is forming and is more soluble in the aqueous phase, switch to a more non-polar extraction solvent like dichloromethane or ethyl acetate. 2. Salt out the product: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.Improved recovery of the product in the organic phase.
Adsorption onto drying agents 1. Use a less acidic drying agent: Instead of magnesium sulfate, which can be slightly acidic, use anhydrous sodium sulfate. 2. Minimize contact time: Dry the organic phase for the shortest time necessary and filter off the drying agent promptly.Increased yield of the isolated product.
Issue 3: Difficulty in purifying the final product by column chromatography.
Potential Cause Troubleshooting Step Expected Outcome
On-column degradation 1. Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes) to neutralize acidic sites that can promote degradation. 2. Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18 reversed-phase column.Sharper peaks and improved recovery from the column with less streaking or colored bands.
Co-elution of impurities 1. Optimize the eluent system: Perform a thorough TLC analysis to find an eluent system that provides good separation between the product and impurities. A gradient elution might be necessary. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be a more effective purification method than chromatography.Isolation of the product with high purity.

Experimental Protocols

Protocol 1: Recommended Workup Procedure Under Inert Atmosphere
  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Degas all solvents and aqueous solutions by sparging with argon or nitrogen for at least 30 minutes.

  • Quenching and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a degassed saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel under a positive pressure of inert gas.

    • Extract the aqueous layer three times with a degassed organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying:

    • Combine the organic layers and wash with degassed brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent using a cannula filter or in a glovebox.

  • Solvent Removal:

    • Concentrate the filtrate in vacuo using a rotary evaporator at a low temperature (≤ 30 °C).

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, acetonitrile, or a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[2][3][4][5][6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup (Inert Atmosphere) cluster_purification Purification cluster_final_product Final Product reaction Crude Reaction Mixture quench Quench with Degassed aq. NH4Cl reaction->quench extract Extract with Degassed Organic Solvent quench->extract wash Wash with Degassed Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification Purification concentrate->purification final_product Pure 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol purification->final_product

Caption: Recommended experimental workflow for the workup and purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

degradation_pathways cluster_oxidation Oxidation cluster_tautomerization Tautomerization start 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol oxidized Oxidized Products (e.g., Quinone-like species) start->oxidized [O2, light, metal ions] pyridone Pyridone Tautomer start->pyridone Polar Solvents

References

Strategies for scaling up the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the 2,3-Dihydro-dioxino[2,3-b]pyridine core structure?

A1: The most prevalent and versatile method for constructing the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is through an intramolecular Smiles rearrangement of suitable precursors. This method offers a robust route to a variety of substituted derivatives. An alternative, though less commonly detailed in the literature, involves the direct cyclization of a 3-hydroxy-2-pyridone with a dielectrophile like 1,2-dibromoethane.

Q2: What are the typical starting materials for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?

A2: A practical and scalable synthesis often commences with commercially available and relatively inexpensive 2,3,6-trichloropyridine. This starting material allows for sequential and regioselective reactions to build the target molecule.

Q3: How is the hydroxyl group introduced at the 7-position?

A3: The hydroxyl group at the 7-position is typically introduced in the final step of the synthesis. A common method is the palladium-catalyzed hydroxylation of a chloro-substituted precursor, such as 7-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This transformation can be achieved using various palladium catalysts and ligands, with a suitable hydroxide source.[1][3][4]

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, several factors require careful consideration:

  • Heat Management: The initial cyclization reaction to form the dioxinopyridine ring can be exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the desired reaction temperature.

  • Reagent Stoichiometry: Precise control of reagent ratios is crucial, especially in the palladium-catalyzed hydroxylation step, to minimize side reactions and maximize yield.

  • Purification: On a larger scale, purification by column chromatography can be cumbersome. Developing robust crystallization or extraction procedures for product isolation is highly recommended.

  • Safety: Handling of chlorinated pyridines and strong bases requires appropriate personal protective equipment and engineering controls. The use of palladium catalysts may also require specific handling and disposal procedures.

Troubleshooting Guides

Issue 1: Low Yield in the Dioxinopyridine Ring Formation (Step 1)

Question: I am getting a low yield of 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine from 2,3,6-trichloropyridine and ethylene glycol. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions.
Suboptimal Base - Base Strength: Ensure the base used (e.g., sodium hydride) is sufficiently strong to deprotonate ethylene glycol. - Base Equivalents: Use a sufficient excess of the base to drive the reaction to completion.
Solvent Issues - Anhydrous Conditions: Ensure the solvent (e.g., DMF) is anhydrous, as water can quench the base and hinder the reaction. - Solvent Polarity: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the nucleophilic aromatic substitution.
Side Reactions - Polymerization: Slow, controlled addition of the base can minimize polymerization of ethylene glycol. - Di-substitution: Using a controlled stoichiometry of ethylene glycol can help to avoid the formation of di-substituted byproducts.
Issue 2: Inefficient Hydroxylation of 7-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (Step 2)

Question: The conversion of the chloro-intermediate to the final hydroxylated product is poor. How can I improve the yield of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol?

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Choice: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., t-BuBrettPhos) to find the optimal combination for this specific substrate.[1][3] - Catalyst Loading: Increase the catalyst loading incrementally.
Ligand Degradation - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.
Base Incompatibility - Base Strength: The choice of base is critical. A weaker base like cesium carbonate may be more suitable to avoid degradation of the starting material or product.[3]
Reaction Conditions - Temperature Optimization: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. - Solvent Selection: A polar aprotic solvent like NMP has been shown to be effective for this type of hydroxylation.[1]

Experimental Protocols

Step 1: Synthesis of 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This protocol is a representative procedure and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3,6-Trichloropyridine182.4118.24 g0.10
Ethylene glycol62.076.83 g0.11
Sodium hydride (60% dispersion in mineral oil)40.008.80 g0.22
Anhydrous Dimethylformamide (DMF)-200 mL-

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 8.80 g, 0.22 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil and then carefully add anhydrous DMF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethylene glycol (6.83 g, 0.11 mol) in anhydrous DMF (50 mL) to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add a solution of 2,3,6-trichloropyridine (18.24 g, 0.10 mol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Step 2: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

This protocol is based on palladium-catalyzed hydroxylation methods and may require optimization.[1][3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles/mol%
6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine171.581.72 g0.01
Palladium(II) acetate (Pd(OAc)₂)224.500.112 g5 mol%
t-BuBrettPhos510.680.613 g12 mol%
Cesium carbonate (Cs₂CO₃)325.826.52 g0.02
N-Methyl-2-pyrrolidone (NMP)-20 mL-

Procedure:

  • To a dry Schlenk tube, add 6-chloro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.72 g, 0.01 mol), palladium(II) acetate (0.112 g, 5 mol%), t-BuBrettPhos (0.613 g, 12 mol%), and cesium carbonate (6.52 g, 0.02 mol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous NMP (20 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Acidify the aqueous solution to pH 5-6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to obtain 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Visualizations

experimental_workflow start Start: 2,3,6-Trichloropyridine step1 Step 1: Dioxinopyridine Ring Formation (Ethylene glycol, NaH, DMF) start->step1 intermediate Intermediate: 6-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine step1->intermediate step2 Step 2: Palladium-Catalyzed Hydroxylation (Pd(OAc)₂, t-BuBrettPhos, Cs₂CO₃, NMP) intermediate->step2 product Final Product: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol step2->product troubleshooting_logic issue Low Yield in Synthesis step1_issue Low Yield in Step 1 (Ring Formation) issue->step1_issue step2_issue Low Yield in Step 2 (Hydroxylation) issue->step2_issue incomplete_rxn Incomplete Reaction? step1_issue->incomplete_rxn Check suboptimal_base Suboptimal Base? step1_issue->suboptimal_base Check solvent_problem Solvent Issues? step1_issue->solvent_problem Check catalyst_inactive Catalyst Inactivity? step2_issue->catalyst_inactive Check ligand_degraded Ligand Degradation? step2_issue->ligand_degraded Check base_incompatible Base Incompatibility? step2_issue->base_incompatible Check

References

Technical Support Center: Chromatographic Separation of 2,3-dihydrodioxino[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,3-dihydrodioxino[2,3-b]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2,3-dihydrodioxino[2,3-b]pyridine isomers?

The primary challenge in separating isomers of 2,3-dihydrodioxino[2,3-b]pyridine, like other heterocyclic compounds, lies in their similar physicochemical properties. Positional isomers, diastereomers, and enantiomers often have very close polarities, molecular weights, and pKa values, making their separation by standard chromatographic techniques difficult.[1] The subtle differences in their structures require highly selective chromatographic systems to achieve baseline resolution.

Q2: What are the different types of isomers I might encounter with 2,3-dihydrodioxino[2,3-b]pyridines and what general separation strategies apply?

You may encounter several types of isomers:

  • Positional Isomers: These isomers have substituents on different positions of the aromatic ring. Their separation typically relies on differences in polarity and can often be achieved with reversed-phase or normal-phase HPLC.

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by standard achiral chromatography (both normal and reversed-phase).[2]

  • Enantiomers: These are non-superimposable mirror images. Their separation requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[3]

Q3: What is a good starting point for developing an HPLC method for these isomers?

A good starting point for method development is reversed-phase HPLC due to its versatility and the stability of the columns. However, given the polar nature of the pyridine ring, specialized stationary phases may be required. For initial screening, a standard C18 column can be used, but columns with different selectivities, such as phenyl or polar-embedded phases, should also be considered.[4] For enantiomeric separations, polysaccharide-based chiral stationary phases are a robust starting point.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

Question: My isomers are co-eluting or have very poor resolution on a standard C18 column. What should I do?

Answer: This is a common issue due to the similar properties of isomers. Here are several strategies to improve resolution:

  • Change the Stationary Phase: Standard C18 columns may not provide enough selectivity. Consider columns that offer different interaction mechanisms.

  • Optimize the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • pH Adjustment: If your isomers have ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity.[6]

    • Additives: For basic compounds like pyridines, adding a small amount of an amine modifier (e.g., triethylamine) can improve peak shape.

  • Adjust the Temperature: Changing the column temperature can affect the thermodynamics of the separation and improve resolution.

Issue 2: Peak Tailing

Question: I am observing significant peak tailing for my 2,3-dihydrodioxino[2,3-b]pyridine isomers. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions with acidic silanol groups on the surface of silica-based columns.

  • Use a Modern, End-capped Column: High-purity silica columns with thorough end-capping are designed to minimize silanol interactions.

  • Adjust Mobile Phase pH: Operating at a lower pH can protonate the basic nitrogen on the pyridine ring, which can sometimes improve peak shape.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing tailing.

  • Consider a Different Stationary Phase: Columns with polar-embedded groups or polymeric phases are often less prone to causing peak tailing with basic analytes.

Issue 3: Irreproducible Retention Times

Question: My retention times are drifting between injections. What could be the problem?

Answer: Shifting retention times can compromise the reliability of your analysis. Common causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed, degassed, and that its composition does not change over time due to evaporation of the more volatile components.

  • Pump Performance: Inconsistent flow rates from the pump can lead to retention time drift. Check for leaks and ensure the pump is properly maintained.

Experimental Protocols & Data

While specific HPLC protocols for 2,3-dihydrodioxino[2,3-b]pyridine isomers are not abundant in the literature, the following tables provide starting points for method development based on the separation of analogous compounds.

Table 1: Potential Achiral Stationary Phases for Separation of Positional and Diastereomeric Isomers

Stationary Phase TypePrinciple of SeparationPotential Mobile PhasesComments
C18 (Octadecylsilane) Hydrophobic interactionsAcetonitrile/Water, Methanol/Water with buffers (e.g., phosphate, acetate)Standard starting point for reversed-phase HPLC. May lack selectivity for closely related isomers.
Phenyl Phases π-π interactions, hydrophobic interactionsAcetonitrile/Water, Methanol/WaterOffers alternative selectivity for aromatic compounds.
Polar-Embedded Phases (e.g., Amide, Carbamate) Hydrophobic and polar interactionsAcetonitrile/Water, Methanol/WaterCan provide good peak shape for basic compounds and unique selectivity for isomers.[4]
Silica (Normal Phase) AdsorptionHeptane/Ethanol, Hexane/IsopropanolUseful for separating less polar isomers. Requires strict control of mobile phase water content.

Table 2: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP TypeChiral SelectorPotential Mobile PhasesComments
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase: Hexane/Ethanol, Hexane/Isopropanol. Reversed Phase: Acetonitrile/Water, Methanol/WaterBroad applicability for a wide range of chiral compounds.[5]
Macrocyclic Glycopeptide-based Teicoplanin, VancomycinPolar Organic, Reversed Phase, and Normal Phase modesOffers multiple interaction mechanisms for chiral recognition.
Cyclodextrin-based α-, β-, or γ-cyclodextrinReversed Phase: Acetonitrile/Water, Methanol/WaterCapillary electrophoresis data for 2,3-dihydrodioxino[2,3-b]pyridine derivatives suggests this selector may be effective.[7]

Visualizations

G cluster_0 Method Development Workflow A Define Separation Goal (Positional, Diastereomeric, Enantiomeric) B Initial Column & Mobile Phase Selection (Refer to Tables 1 & 2) A->B C Screening Experiments B->C D Evaluate Resolution, Peak Shape, and Retention Time C->D E Optimization D->E Insufficient Separation F Method Validation D->F Acceptable Separation E->C Re-screen

Caption: A general workflow for developing a chromatographic method for isomer separation.

G cluster_1 Troubleshooting Poor Resolution Start Poor or No Resolution Q1 Change Organic Modifier? (e.g., ACN to MeOH) Start->Q1 Q2 Adjust Mobile Phase pH? Q1->Q2 No Improvement End Resolution Improved Q1->End Improved Q3 Change Stationary Phase? (e.g., C18 to Phenyl) Q2->Q3 No Improvement Q2->End Improved Q4 Adjust Temperature? Q3->Q4 No Improvement Q3->End Improved Q4->End Improved

Caption: A decision tree for troubleshooting poor resolution of isomers.

References

Validation & Comparative

Confirming the Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. The following sections detail the expected data from various analytical techniques, offering a framework for the confirmation of its synthesis and purity.

The structural confirmation of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , relies on the synergistic application of several spectroscopic techniques.[1][2][3] Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data Analysis

To illustrate the power of these techniques, the expected data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is presented alongside the known data for its isomer, 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol.[4] This comparison highlights how subtle changes in structure are reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (ppm) Known Chemical Shift (δ) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol (ppm) Multiplicity Coupling Constant (J) (Hz)
H-2~4.3 - 4.5Data not availablem
H-3~4.3 - 4.5Data not availablem
H-5~7.5 - 7.7Data not availabled~8.0
H-6~6.8 - 7.0Data not availabled~8.0
OH~9.0 - 10.0Data not availablebr s

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (δ) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (ppm) Known Chemical Shift (δ) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol (ppm)
C-2~64 - 66Data not available
C-3~64 - 66Data not available
C-4a~140 - 142Data not available
C-5~145 - 147Data not available
C-6~110 - 112Data not available
C-7~155 - 157Data not available
C-8a~138 - 140Data not available
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Technique Predicted Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Known Data for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol
Molecular Ion (M⁺) m/z 153.0426 (High Resolution)m/z 153[4]
Key Fragments m/z 125 (loss of C₂H₄O), m/z 97 (loss of C₂H₄O and CO)m/z 136 (loss of OH)[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Predicted Wavenumber (cm⁻¹) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Known Wavenumber (cm⁻¹) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol
O-H stretch (phenol)3200-3600 (broad)3200-3600 (broad)[4]
C-H stretch (aromatic)3000-3100Data not available
C-H stretch (aliphatic)2850-3000Data not available
C=N stretch (pyridine)1580-16201580-1620[4]
C-O stretch (ether)1050-1150Data not available
C-O stretch (phenol)1200-1260Data not available
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.

Solvent Predicted λmax (nm) for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Known λmax (nm) for 2,3-Dihydro-[4][5]dioxino[2,3-b]pyridin-8-ol
Methanol~230, ~280Data not available
Methanol + NaOHRed shift to ~245, ~300Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0 to 200 ppm. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Fragmentation Analysis (MS/MS): To study the fragmentation pattern, select the molecular ion (m/z 153) and subject it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from 200 to 800 nm, using the pure solvent as a blank.

  • Analysis: To confirm the phenolic hydroxyl group, add a drop of dilute NaOH to the sample cuvette and re-scan the spectrum to observe any bathochromic (red) shift.

Workflow for Structural Confirmation

The logical flow of experiments for confirming the structure of a novel compound is crucial. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Connectivity - Stereochemistry Purification->NMR UV UV-Vis Spectroscopy - Conjugated Systems Purification->UV Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of a novel chemical entity.

By following these protocols and comparing the obtained data with the predicted values and those of known related compounds, researchers can confidently confirm the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. This rigorous analytical approach is fundamental to ensuring the quality and validity of subsequent research and development activities.

References

Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Isomers: A Proposed Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the isomers of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. While the synthesis of the core scaffold has been described, a side-by-side analysis of the physicochemical properties and biological activities of its various positional isomers is not currently available. This guide is intended for researchers, scientists, and drug development professionals, providing a structured framework for a thorough comparative analysis of these potentially bioactive compounds.

This document outlines the limited available information on known isomers and presents a detailed experimental workflow to facilitate future research in this area. The objective is to guide the systematic collection of data necessary for a robust comparison of the isomers' performance and to elucidate their structure-activity relationships (SAR).

Overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its Isomers

The 2,3-dihydro-dioxino[2,3-b]pyridine core structure is a heterocyclic scaffold of interest in medicinal chemistry. Variations in the position of the hydroxyl group on the pyridine ring are expected to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences can, in turn, lead to distinct biological activities. A comparative study is therefore essential to unlock the full potential of this class of compounds.

Currently, detailed information is sparse, with only basic data available for a limited number of isomers.

Table 1: Basic Properties of Known 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Derivatives

Isomer/DerivativeChemical FormulaMolecular Weight ( g/mol )CAS Number
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-olC₇H₇NO₃153.141261365-65-4[1]
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-yl)methanolC₈H₉NO₃167.16Not Available[3]
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridineC₇H₇NO₂137.14129421-32-5[2][4]

Recommended Experimental Protocols

To enable a comprehensive comparative analysis, a systematic approach to the synthesis, purification, characterization, and biological evaluation of the isomers is required.

Synthesis and Purification

The intramolecular Smiles rearrangement is a versatile method for the synthesis of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. This strategy can be adapted to produce various positional isomers by utilizing appropriately substituted pyridine precursors.

Experimental Protocol: Synthesis via Intramolecular Smiles Rearrangement

  • Precursor Synthesis: Synthesize the required substituted 2-halopyridine or 2-nitropyridine with a hydroxyl group at the desired position (e.g., 6, 7, or 8).

  • Ether Formation: React the hydroxylated pyridine with a suitable two-carbon synthon, such as 2-(tosyloxy)ethanol or an epoxide, in the presence of a base (e.g., sodium hydride in dimethylformamide) to form the ether linkage.

  • Cyclization: Induce the intramolecular Smiles rearrangement by treating the resulting alcohol with a strong base, such as potassium tert-butoxide, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). This will facilitate the ring closure to form the dioxinopyridine core.

  • Purification: Purify the synthesized isomers using column chromatography on silica gel to ensure high purity for subsequent analyses.

Physicochemical Characterization

A thorough characterization of each isomer is crucial to understand its chemical identity and properties.

Table 2: Key Experiments for Physicochemical Characterization

Experimental TechniqueObjective
NMR Spectroscopy Elucidate the chemical structure and confirm isomeric purity using 1H, 13C, and 2D NMR techniques (COSY, HSQC, HMBC).
Mass Spectrometry Determine the exact molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS).
X-ray Crystallography Obtain the precise three-dimensional atomic arrangement, which is critical for understanding intermolecular interactions and for computational modeling.[5][6][7][8]
HPLC Assess the purity of the synthesized compounds and determine their lipophilicity (logP/logD) using reversed-phase HPLC.
Solubility Studies Quantify the solubility of each isomer in aqueous and organic solvents to inform formulation for biological assays.
Comparative Biological Evaluation

A panel of in vitro assays should be employed to screen for and compare the biological activities of the isomers.

Table 3: Recommended Biological Assays for Comparative Screening

Assay CategoryExample AssaysRationale
Anticancer Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines.To identify isomers with cytotoxic or cytostatic effects.
Enzyme Inhibition Kinase inhibition assays (e.g., against a panel of receptor tyrosine kinases).To explore the potential of the isomers as enzyme inhibitors, a common mechanism for heterocyclic compounds.
Antimicrobial Minimum Inhibitory Concentration (MIC) determination against various bacterial and fungal strains.To assess their potential as antimicrobial agents.
Antioxidant DPPH or ORAC assays.To measure the radical scavenging and antioxidant capacity of the isomers.

Visualized Workflows and Pathways

The following diagrams provide a visual representation of the proposed experimental workflow and a hypothetical signaling pathway for biological investigation.

G Workflow for Comparative Analysis of Dioxinopyridinol Isomers cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_bio Biological Screening cluster_analysis Comparative Analysis Start Isomer Synthesis (e.g., Smiles Rearrangement) Purify Purification (Column Chromatography) Start->Purify NMR NMR Purify->NMR MS Mass Spec Purify->MS Xray X-ray Purify->Xray HPLC HPLC Purify->HPLC Sol Solubility Purify->Sol Cancer Anticancer Assays Purify->Cancer Enzyme Enzyme Inhibition Purify->Enzyme Microbe Antimicrobial Assays Purify->Microbe SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR MS->SAR Xray->SAR HPLC->SAR Sol->SAR Cancer->SAR Enzyme->SAR Microbe->SAR

Caption: A general workflow for the synthesis, characterization, and evaluation of isomers.

G Hypothetical Kinase Inhibition Pathway Isomer Dioxinopyridinol Isomer Kinase Protein Kinase Isomer->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse

References

A Senior Application Scientist's Guide to Investigating the Biological Activity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and its 8-ol Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Positional Isomerism in Drug Discovery

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. A subtle shift in the position of a single functional group can dramatically alter a compound's pharmacological profile, transforming a potent therapeutic agent into an inactive or even toxic substance. This principle is vividly illustrated by the case of positional isomers, molecules that share the same chemical formula but differ in the location of substituent groups on a core scaffold.

Derivatives of the parent 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold have been explored for a range of potential therapeutic applications, with some reports suggesting potential anti-inflammatory and antimicrobial properties for derivatives of the 8-ol isomer.[1] However, without a systematic comparison, the true potential of each isomer remains unknown. This guide will equip you with the scientific rationale and practical methodologies to bridge this knowledge gap.

The Hypothesis: Why Hydroxyl Position Matters

The central hypothesis underpinning the need for a comparative study is that the placement of the hydroxyl group at the 7- or 8-position of the pyridinone ring will significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets.

1. Electronic Properties and Target Engagement: The position of the electron-donating hydroxyl group will alter the electron density distribution across the aromatic system. This, in turn, affects the molecule's ability to form key interactions—such as hydrogen bonds, and π-π stacking—with amino acid residues in a target protein's binding pocket. For instance, in related heterocyclic systems, the precise positioning of a hydroxyl group has been shown to be crucial for selective inhibition of enzymes like topoisomerase IIα.[3] The 7-ol and 8-ol isomers will present distinct "faces" for molecular recognition, potentially leading to differences in binding affinity and selectivity for various kinases, polymerases, or other enzymes.

2. Physicochemical Properties (pKa, Lipophilicity, and ADME): The hydroxyl group's location will influence the molecule's acidity (pKa), which governs its ionization state at physiological pH. This is critical for membrane permeability and solubility. Furthermore, the overall dipole moment and lipophilicity (logP) of the molecule will be altered, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

3. Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the dioxin oxygen atoms and the pyridine nitrogen differs between the two isomers. This can lead to the formation of different intramolecular hydrogen bonds, which can rigidify the molecule's conformation and mask or reveal certain interaction points, thereby influencing its binding to a biological target.

The following diagram illustrates the fundamental structural difference that predicates these anticipated variations in biological activity.

isomers cluster_7ol 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol cluster_8ol 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol 7ol 8ol

Caption: Chemical structures of the 7-ol and 8-ol positional isomers.

A Roadmap for Comparative Biological Evaluation

To systematically investigate the differential biological activities of the 7-ol and 8-ol isomers, a tiered approach is recommended, starting with broad, cell-based assays and progressing to more specific, target-based investigations.

Phase 1: Foundational Cytotoxicity and Phenotypic Screening

The initial step is to assess the general cytotoxicity of each isomer across a panel of relevant human cancer cell lines. This provides a baseline understanding of their anti-proliferative potential and therapeutic window.

Table 1: Proposed Cell Line Panel for Initial Screening

Cell LineCancer TypeRationale
MCF-7 Breast (ER+)Common starting point, represents hormone-dependent cancers.
MDA-MB-231 Breast (Triple-Negative)Represents aggressive, harder-to-treat cancers.
A549 LungHigh incidence cancer, good model for general cytotoxicity.
HCT116 ColonRepresents gastrointestinal cancers.
HEK293 Normal KidneyTo assess selectivity and potential toxicity to non-cancerous cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell lines and appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and 8-ol (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multi-channel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 100 µM to 0.1 µM) in culture media. Remove the old media from the plates and add 100 µL of the media containing the compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer on each cell line.

Caption: Workflow for the MTT cytotoxicity assay.

Phase 2: Target Identification and Mechanistic Elucidation

Should one or both isomers exhibit significant anti-proliferative activity, the next crucial step is to identify their molecular target(s) and mechanism of action. Based on the activities of structurally related pyridine-fused heterocycles, key enzyme families to investigate include:

  • Protein Kinases: Many pyridine derivatives are kinase inhibitors.[4] A broad-panel kinase screen (e.g., performed by a contract research organization) can quickly identify potential targets.

  • Topoisomerases: As previously mentioned, hydroxylated pyridine derivatives can act as topoisomerase poisons.[3][5]

  • Poly(ADP-ribose) Polymerase (PARP): The related benzodioxine carboxamide scaffold has been shown to yield potent PARP1 inhibitors.[6][7]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9)

  • Test isomers and a known inhibitor (e.g., Camptothecin)

  • Agarose gel, electrophoresis equipment, and DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a "no enzyme" control (DNA should remain supercoiled) and a "no compound" control (DNA should be relaxed by the enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled from the relaxed DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Analysis: An active inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a band corresponding to the supercoiled plasmid.

Conclusion and Future Directions

While direct comparative data for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and 8-ol is currently absent from the scientific literature, the principles of medicinal chemistry and structure-activity relationships strongly predict that these isomers will exhibit distinct biological profiles. The positioning of the hydroxyl group is anticipated to critically influence their interactions with biological targets and their overall pharmacological properties.

This guide provides a robust, logical, and experimentally sound framework for any research group wishing to undertake this comparison. By following the proposed phased approach—from broad phenotypic screening to specific mechanistic studies—researchers can systematically uncover the therapeutic potential of each isomer. The insights gained from such a study would not only be of significant academic interest but could also pave the way for the development of a novel class of therapeutic agents. We encourage the scientific community to pursue this line of inquiry, as the subtle difference between the 7-ol and 8-ol isomers may hold the key to a significant therapeutic breakthrough.

References

A Comparative Guide to the Synthetic Routes of 2,3-dihydrodioxino[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary synthetic methodologies for preparing 2,3-dihydrodioxino[2,3-b]pyridines, a crucial scaffold in medicinal chemistry. The two main routes discussed are the intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Intramolecular Smiles Rearrangement

The intramolecular Smiles rearrangement is a versatile and widely employed method for the synthesis of 2,3-dihydrodioxino[2,3-b]pyridines.[1] This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[1] The general strategy involves two key steps: the formation of an alcohol intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired heterocyclic system.[1]

A significant advantage of this method is the ability to introduce a variety of substituents onto the dioxino ring, making it a flexible route for creating diverse compound libraries.[1] The starting materials are often readily accessible, further enhancing the utility of this approach.[1]

General Synthetic Pathway

The synthesis begins with a suitably substituted pyridine, such as a 2-nitro-3-hydroxypyridine or a 2-halo-3-hydroxypyridine derivative. This starting material is reacted to form an alcohol intermediate, which then undergoes a base-catalyzed cyclization via the Smiles rearrangement to form the 2,3-dihydrodioxino[2,3-b]pyridine ring system.[1]

Smiles_Rearrangement Start Substituted Pyridine (e.g., 2-nitro-3-hydroxypyridine) Intermediate Alcohol Intermediate Start->Intermediate Nucleophilic reaction (e.g., with an epoxide) Product 2,3-Dihydrodioxino[2,3-b]pyridine Intermediate->Product Base-catalyzed intramolecular cyclization

General workflow for the Smiles rearrangement synthesis.
Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydrodioxino[2,3-b]pyridine derivatives via the Smiles rearrangement.

Substituent (R)Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl2-Nitro-3-(2-hydroxypropoxy)pyridineNaHDMF802475[1]
Ethyl2-Nitro-3-(2-hydroxybutoxy)pyridinet-BuOKt-BuOHReflux1268[2]
Phenyl2-Nitro-3-(2-hydroxy-2-phenylethoxy)pyridineK2CO3DMF100882[2]
-CH2OPh2-Nitro-3-(2-hydroxy-3-phenoxypropoxy)pyridineNaHTHF601871[2]
Experimental Protocol: Synthesis of 2-methyl-2,3-dihydrodioxino[2,3-b]pyridine

Step 1: Formation of the Alcohol Intermediate

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.[1]

Step 2: Intramolecular Cyclization

  • Dissolve the crude alcohol intermediate in a suitable solvent such as DMF.

  • Add a base, for example, sodium hydride (1.2 eq), at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-2,3-dihydrodioxino[2,3-b]pyridine.[1]

Cyclization of 3-Hydroxy-2-pyridones

An alternative route to the 2,3-dihydrodioxino[2,3-b]pyridine core involves the direct cyclization of a 3-hydroxy-2-pyridone with a suitable dielectrophile, such as 1,2-dibromoethane.[1] While this method can be effective, it is generally considered less versatile than the Smiles rearrangement, as it can be restrictive and may lead to unsatisfactory yields.[2] The introduction of diverse substituents on the dioxino ring is also more challenging with this approach.[2]

General Synthetic Pathway

This synthetic strategy typically involves the deprotonation of a 3-hydroxy-2-pyridone with a strong base, followed by reaction with a dielectrophile to form the fused ring system.

Pyridone_Cyclization Start 3-Hydroxy-2-pyridone Intermediate Deprotonated Intermediate Start->Intermediate Strong Base (e.g., NaH) Product 2,3-Dihydrodioxino[2,3-b]pyridine derivative Intermediate->Product Reaction with Dielectrophile (e.g., 1,2-dibromoethane)

General workflow for the cyclization of 3-hydroxy-2-pyridones.
Quantitative Data

The following table provides data for a specific example of this synthetic route.

Starting MaterialDielectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Hydroxy-2-pyridone1,2-DibromoethaneNaHHMPA100455[1]
Experimental Protocol: Synthesis of[1][3]dioxino[2,3-b]pyridin-5(4H)-one
  • To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[1]

Comparison of Synthetic Routes

FeatureIntramolecular Smiles RearrangementCyclization of 3-Hydroxy-2-pyridones
Versatility High; allows for the introduction of a wide variety of substituents on the dioxino ring.[1]Lower; introduction of substituents on the dioxino ring is more limited.[2]
Yields Generally good to excellent (68-82% reported for various derivatives).[2]Can be unsatisfactory; a yield of 55% has been reported for a specific example.[1][2]
Starting Materials Readily accessible substituted pyridines.[1]Substituted 3-hydroxy-2-pyridones may require separate synthesis.
Reaction Conditions Often requires a two-step process; conditions can be tuned.[1]Typically a one-pot reaction but may require harsh conditions (e.g., high temperature, strong base).[1]
Scalability Generally considered scalable.May be less suitable for large-scale synthesis due to potential yield issues.

Conclusion

Both the intramolecular Smiles rearrangement and the direct cyclization of 3-hydroxy-2-pyridones offer viable pathways to 2,3-dihydrodioxino[2,3-b]pyridines. However, the Smiles rearrangement emerges as the more versatile and generally higher-yielding method, making it the preferred choice for the synthesis of diverse libraries of these important heterocyclic compounds. The direct cyclization of 3-hydroxy-2-pyridones, while simpler in its one-pot nature, appears to be more limited in scope and may present challenges in achieving high yields. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Further research into optimizing the conditions for the cyclization of 3-hydroxy-2-pyridones could enhance its utility as a complementary synthetic strategy.

References

Validating the Anti-inflammatory Mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for validating the potential anti-inflammatory mechanism of the novel compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Due to the current lack of specific experimental data on this compound, this document outlines a series of established experimental protocols and data presentation formats to systematically investigate its anti-inflammatory properties. The proposed experiments are designed to compare the performance of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol against well-characterized anti-inflammatory agents. This guide serves as a roadmap for researchers to generate robust, publishable data and to elucidate the compound's mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. The pyridine and pyridinone cores are present in various compounds with demonstrated anti-inflammatory activities.[1][2][3][4] These compounds often exert their effects through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][5][6][7][8]

2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is a novel heterocyclic compound containing a pyridine moiety. While its specific biological activities are yet to be fully characterized, its structural similarity to other anti-inflammatory pyridinone derivatives suggests it may possess therapeutic potential. This guide outlines a hypothesized mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and provides a comprehensive set of experimental procedures to validate this hypothesis, comparing its efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Hypothesized Anti-inflammatory Mechanism

Based on the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and the known mechanisms of related compounds, we hypothesize that it may exert anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many NSAIDs, the compound may inhibit COX-1 and/or COX-2, leading to reduced production of prostaglandins.[2]

  • Modulation of the NF-κB Signaling Pathway: The compound could potentially inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][7][9][10][11]

  • Inhibition of the MAPK Signaling Pathway: It may interfere with the phosphorylation of MAPK pathway components (p38, ERK, JNK), which are crucial for the production of inflammatory mediators.[6][12][13][14]

The following sections detail the experimental protocols to investigate these hypotheses and compare the compound's activity with standard anti-inflammatory drugs.

Comparative Performance Data (Templates)

The following tables are templates for presenting the experimental data that would be generated from the protocols described in this guide.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCell Viability (CC50, µM) in RAW 264.7NO Production (IC50, µM)TNF-α Release (IC50, µM)IL-6 Release (IC50, µM)
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ibuprofen (Non-selective COX inhibitor)>100Experimental ValueExperimental ValueExperimental Value
Celecoxib (Selective COX-2 inhibitor)>100Experimental ValueExperimental ValueExperimental Value
Dexamethasone (Corticosteroid)>100Experimental ValueExperimental ValueExperimental Value

Table 2: COX Enzyme Inhibition Assay

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Experimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value

Table 3: Effect on Pro-inflammatory Gene and Protein Expression

Compound (at IC50 for NO production)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)p-IκBα Protein Expression (% of LPS control)p-p38 MAPK Protein Expression (% of LPS control)
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Experimental ValueExperimental ValueExperimental ValueExperimental Value
DexamethasoneExperimental ValueExperimental ValueExperimental ValueExperimental Value

Detailed Experimental Protocols

Cell Culture and Reagents

The RAW 264.7 murine macrophage cell line will be used for in vitro experiments. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Lipopolysaccharide (LPS) from E. coli will be used to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of the test compounds.

  • Seed RAW 264.7 cells (4 x 10^5 cells/mL) in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol and control drugs for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.[16][17]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent and incubate for 15 minutes at room temperature.[18]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Pre-treat the cells with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15]

Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with test compounds for 1 hour, then stimulate with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

COX Inhibition Assay

The activity of COX-1 and COX-2 can be measured using commercially available inhibitor screening assay kits.[19][20][21][22]

  • Prepare the reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol or control inhibitors to the wells.

  • Incubate for a specified time at 25°C.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19]

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

Hypothesized Signaling Pathway

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 Nucleus->COX2 Gene Expression ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Compound->TAK1 Inhibition? Compound->IKK Inhibition? Compound->COX2 Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol.

Experimental Workflow

G start Start: Compound Synthesis & Characterization cell_viability Cell Viability Assay (MTT) Determine non-toxic concentrations start->cell_viability in_vitro_screening In Vitro Screening in RAW 264.7 Cells (LPS-induced inflammation) cell_viability->in_vitro_screening no_assay NO Production Assay (Griess Test) in_vitro_screening->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) in_vitro_screening->cytokine_assay mechanism_studies Mechanism of Action Studies no_assay->mechanism_studies cytokine_assay->mechanism_studies western_blot Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p38) mechanism_studies->western_blot cox_assay COX Inhibition Assay (COX-1 vs. COX-2) mechanism_studies->cox_assay data_analysis Data Analysis & Comparison with Control Drugs western_blot->data_analysis cox_assay->data_analysis conclusion Conclusion on Anti-inflammatory Mechanism & Potential data_analysis->conclusion

Caption: Experimental workflow for validating anti-inflammatory activity.

Logical Relationship of Proposed Mechanism

G cluster_0 Potential Mechanisms cluster_1 Downstream Effects Compound 2,3-Dihydro-dioxino [2,3-b]pyridin-7-ol inhibit_cox Inhibition of COX Enzymes Compound->inhibit_cox inhibit_nfkb Inhibition of NF-κB Pathway Compound->inhibit_nfkb inhibit_mapk Inhibition of MAPK Pathway Compound->inhibit_mapk reduce_pg Reduced Prostaglandin Production inhibit_cox->reduce_pg reduce_cytokines Reduced Pro-inflammatory Cytokine Production inhibit_nfkb->reduce_cytokines reduce_mediators Reduced Inflammatory Mediator (NO) Production inhibit_mapk->reduce_mediators outcome Anti-inflammatory Effect reduce_pg->outcome reduce_cytokines->outcome reduce_mediators->outcome

Caption: Logical relationship of the proposed anti-inflammatory mechanism.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioactivity of the dioxinopyridine scaffold against more extensively studied five-membered heterocyclic systems, namely furans, pyrroles, and thiophenes. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of these structures, supported by available data and experimental context. While dioxinopyridines represent a promising but underexplored class, their bioactivity is often inferred from structurally similar compounds.

Introduction to the Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Their unique structures, conferred by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, allow for diverse chemical interactions with biological targets.[2] This guide focuses on the 2,3-dihydro[3][4]dioxino[2,3-b]pyridine (dioxinopyridine) core and compares its potential with the well-established furan, pyrrole, and thiophene rings.

  • Dioxinopyridine: This scaffold is an aza-analogue of the 2,3-dihydro[3][4]benzodioxin moiety, a key pharmacophore in many existing drugs.[5] Its biological profile is not extensively documented in public literature, but its structural relationship to benzodioxins suggests significant, yet largely untapped, therapeutic potential.[5]

  • Furan: A five-membered aromatic ring containing an oxygen atom, the furan scaffold is present in numerous natural and synthetic compounds with a wide array of pharmacological activities.[6][7] It often serves as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[6]

  • Pyrrole: This five-membered aromatic heterocycle with a nitrogen atom is a crucial component of many natural products and clinically approved drugs.[8][9] The pyrrole nucleus is a versatile template for designing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][10]

  • Thiophene: A sulfur-containing five-membered aromatic ring, thiophene and its derivatives have been a focus of medicinal chemistry for decades.[3][11] This scaffold is a key building block in many pharmaceuticals and is known for its diverse therapeutic applications, from anti-inflammatory to anticancer agents.[4][12]

Comparative Bioactivity Profile

The following table summarizes the documented biological activities for each heterocyclic scaffold. Direct quantitative data for dioxinopyridines is limited; therefore, its potential activities are extrapolated from its benzodioxin analogue.

Heterocyclic ScaffoldKey Reported Biological ActivitiesExample Compounds/Derivatives & IC50 Values
Dioxinopyridine Potential (Inferred from Benzodioxin Analogues): Antihypertensive, Central Nervous System (CNS) modulation (e.g., serotonergic system).[5]Data for specific dioxinopyridine derivatives is not widely available in the cited literature.
Furan Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Antioxidant.[6][13][14]Anticancer: A benzofuran derivative, N-(40-hydroxy)phenylamide, showed cytotoxicity against various cancer cell lines (HCT15, ACHN, NUGC-3, etc.).[15] Another coumarin-based compound with a furan ring reported IC50 values of 3.35–16.79 μM against A549, HeLa, MCF7, and MDA-MB-231 cell lines.[15]
Pyrrole Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Neuroprotective.[8][10][16][17]Anticancer: Certain pyrrole derivatives have shown promise as kinase inhibitors.[16]
Thiophene Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antiviral, Analgesic, Anticonvulsant.[3][4][12]Antimicrobial: Thiophene derivatives have shown potent activity, with MFCs (Minimum Fungicidal Concentrations) ranging from 0.24 to 7.81 μg/mL against C. albicans under specific conditions.[3] Anticancer: Compound 7 (a specific thiophene derivative) showed an IC50 of 11.13 μM against the HCT-116 cell line.[4]

Methodologies and Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are crucial. Below are representative methodologies for common assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of chemical compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., MCF-7, HeLa).

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1.2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (Generic)

This protocol describes a general workflow for measuring a compound's ability to inhibit a specific enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19]

Objective: To determine the IC50 of a test compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Test inhibitor compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the substrate)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time, allowing the reaction to proceed.

  • Measure Activity: Stop the reaction (if necessary) and measure the product formation using a microplate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: The rate of the reaction is plotted against the logarithm of the inhibitor concentration.[19] The IC50 value is determined from the resulting sigmoidal dose-response curve.[19]

Visualizations of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to this comparison.

G Structural Analogy: Dioxinopyridine vs. Benzodioxin Benzodioxin 2,3-Dihydro[1,4]benzodioxin (Well-Studied Pharmacophore) Bioactivity Known Bioactivities (e.g., Antihypertensive, CNS) Benzodioxin->Bioactivity Exhibits Dioxinopyridine 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine (Aza-Analogue) Dioxinopyridine->Benzodioxin Is an aza-analogue of Potential_Bioactivity Potential Bioactivities (Inferred) Dioxinopyridine->Potential_Bioactivity Predicted to have Bioactivity->Potential_Bioactivity Provides basis for G General Workflow for an In Vitro Enzyme Inhibition Assay Start Start: Prepare Reagents Setup Set up reaction in 96-well plate: Buffer + Enzyme + Inhibitor (Varying Conc.) Start->Setup PreIncubate Pre-incubate mixture Setup->PreIncubate AddSubstrate Initiate reaction by adding Substrate PreIncubate->AddSubstrate Incubate Incubate for fixed time AddSubstrate->Incubate Measure Measure product formation (e.g., Absorbance, Fluorescence) Incubate->Measure Analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] Measure->Analyze IC50 Calculate IC50 Value Analyze->IC50 G Workflow for MTT Cytotoxicity Assay Start Seed cells in 96-well plate Treat Treat cells with test compounds (serial dilutions) Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate for 4 hours (Formazan crystal formation) AddMTT->Incubate2 Solubilize Remove medium & add DMSO to dissolve crystals Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability and determine IC50 Read->Calculate

References

In-depth Structure-Activity Relationship Studies for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Derivatives Remain Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including comparative quantitative data and specific experimental protocols for 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, could not be located. The current body of published research accessible through these searches does not contain sufficient information to construct a detailed comparison guide as requested.

The core chemical structure of interest is 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound.[3] While information regarding its basic chemical properties, such as its molecular formula (C7H7NO3) and CAS number (1261365-65-4), is available, in-depth biological studies appear to be limited or not publicly accessible.[3]

General searches for the biological activities of the broader class of dioxinopyridine derivatives suggest potential for anti-inflammatory and antimicrobial properties. However, these mentions are not substantiated with specific experimental data, quantitative SAR analysis, or detailed methodologies pertaining to the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol scaffold.

For context, SAR studies of other pyridine-containing heterocyclic compounds are prevalent in medicinal chemistry research. These studies on different, yet related, molecular frameworks investigate how modifications to the chemical structure influence biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. This type of research is crucial in the field of drug discovery and development for optimizing the potency and selectivity of lead compounds.

Unfortunately, for the specific class of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives, the necessary data to perform such a comparative analysis is not available in the reviewed literature. This includes:

  • Quantitative Data: No tables of biological activity (e.g., IC50, EC50, MIC values) for a series of these derivatives could be compiled.

  • Experimental Protocols: Detailed methodologies for key experiments used to assess the biological activity of these specific compounds were not found.

  • Signaling Pathways: There is no information available on the signaling pathways modulated by these derivatives.

Therefore, the creation of comparative data tables and diagrams illustrating experimental workflows or signaling pathways, as requested, is not possible based on the currently available information. This highlights a potential gap in the existing medicinal chemistry literature and suggests an opportunity for future research into the biological activities of this particular class of compounds.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of potent, efficacious, and safe therapeutic agents is paramount. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended biological target while minimally affecting other proteins and pathways. Poor selectivity, or high cross-reactivity, can lead to off-target effects, resulting in unforeseen toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the biochemical cross-reactivity of a novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol (herein referred to as Compound 'X').

The core structure of Compound X, featuring a dioxino-pyridine scaffold, is a privileged motif found in numerous kinase inhibitors.[1][2] This structural alert immediately directs our investigation toward the human kinome, a vast family of over 500 enzymes that are among the most intensely pursued drug targets.[3] Our objective is to design and execute a robust, multi-tiered experimental plan to profile the selectivity of Compound X, providing the clarity needed to advance a promising molecule or halt a promiscuous one. To establish a meaningful benchmark, we will compare its performance against two well-characterized kinase inhibitors: Gefitinib , a highly selective EGFR inhibitor,[4] and Staurosporine , a potent but notoriously non-selective, pan-kinase inhibitor.[5]

Comparative Framework: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of Compound X, we must compare it to compounds with known, and opposing, selectivity characteristics.

  • Compound X (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol): Our investigational molecule. Its dioxino-pyridine core suggests potential interaction with the ATP-binding pocket of protein kinases.[6][7]

  • Gefitinib (Positive Control for Selectivity): An FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] It serves as our benchmark for a highly selective, clinically successful compound. While potent against EGFR, it is known to have some off-target activities, which underscores that no inhibitor is perfectly specific.[9][10]

  • Staurosporine (Negative Control for Selectivity): A natural product that inhibits a vast swath of the human kinome with high potency.[5][11][12] Its broad activity is due to its interaction with highly conserved features of the kinase ATP-binding site.[13] Staurosporine is the quintessential "promiscuous" inhibitor, making it an ideal tool to validate that our assay can detect broad cross-reactivity.

Experimental Design: A Two-Tiered Approach to Profiling

A rigorous assessment of selectivity requires a multi-faceted approach, moving from broad, primary screens to more physiologically relevant cellular assays. This tiered strategy efficiently filters compounds and provides a deeper understanding of their behavior.

Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: Broad Kinome Profiling with the ADP-Glo™ Kinase Assay

The first step is to understand the inhibitory landscape of Compound X across a diverse panel of kinases. The ADP-Glo™ Kinase Assay is an ideal platform for this primary screen. It is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase.[14][15][16]

Protocol: ADP-Glo™ Kinase Inhibition Assay

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the specific kinase, its substrate, ATP (at the Kₘ concentration for each kinase), and the appropriate kinase reaction buffer.

  • Compound Addition: Add serial dilutions of Compound X, Gefitinib, or Staurosporine to the reaction wells. Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[17] Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[15][18] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound against each kinase.

Tier 2: Validating Hits with a Cellular NanoBRET™ Target Engagement Assay

While in vitro assays are essential for initial profiling, they do not account for cell permeability or competition with high intracellular ATP concentrations. The NanoBRET™ Target Engagement Assay addresses this by measuring compound binding directly within living cells.[19][20] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer. A test compound that binds to the target will displace the tracer, causing a loss of BRET signal.[21][22]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., the primary target and a key off-target identified in Tier 1) fused to NanoLuc® Luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 2 hours in the incubator.

  • Tracer and Inhibitor Addition: Add the specific NanoBRET™ fluorescent tracer and an extracellular NanoLuc® inhibitor (to reduce background signal) to the wells. Equilibrate for 2 hours.

  • Substrate Addition: Add NanoGlo® Substrate to the wells.

  • BRET Measurement: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC₅₀. This provides a quantitative measure of target occupancy in a physiological context.[23]

Data Interpretation and Comparative Analysis

The output of these assays will be a rich dataset of IC₅₀ values. Presenting this data clearly is crucial for interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀, nM)

Kinase TargetFamilyCompound XGefitinibStaurosporine
EGFR Tyrosine Kinase 55 25 6
ABL1Tyrosine Kinase1,250>10,00020
SRCTyrosine Kinase8505,20015
PKA Ser/Thr Kinase >10,000 >10,000 7
CDK2/CycASer/Thr Kinase4,500>10,0003
ROCK1Ser/Thr Kinase9808,90012

Analysis of Hypothetical Data:

  • Compound X: Shows promising activity against EGFR (IC₅₀ = 55 nM). It exhibits a degree of selectivity, with significantly weaker inhibition of other kinases like ABL1, SRC, and ROCK1 (>15-fold selectivity over EGFR). It shows no activity against PKA. This profile suggests it is not a pan-kinase inhibitor like Staurosporine but may have some off-target activities that warrant further investigation.

  • Gefitinib: As expected, it is a potent and selective inhibitor of EGFR (IC₅₀ = 25 nM), with minimal activity against the other kinases in this panel, confirming its role as a selective benchmark.[24]

  • Staurosporine: Demonstrates potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its promiscuous nature and validating the assay's ability to detect broad cross-reactivity.[5]

Table 2: Hypothetical Cellular Target Engagement Data (NanoBRET™ IC₅₀, nM)

Kinase TargetCompound XGefitinib
EGFR 180 95
SRC3,100>20,000

Analysis of Hypothetical Data:

  • The cellular IC₅₀ values are higher than the biochemical IC₅₀ values, which is expected due to factors like cell membrane permeability and competition with high intracellular ATP levels.

  • Crucially, the selectivity window is maintained. Compound X still engages EGFR in cells with much higher affinity than it does for SRC, confirming that the selectivity observed in vitro translates to a cellular environment. This strengthens the case for its on-target activity.

Conclusion and Path Forward

This comprehensive guide outlines a robust, field-proven strategy for assessing the cross-reactivity of a novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. By employing a tiered approach—from a broad biochemical screen to a targeted cellular engagement assay—and benchmarking against compounds with known selectivity profiles, researchers can build a high-confidence dataset to guide decision-making.

Based on our hypothetical data, Compound X emerges as a promising, relatively selective EGFR inhibitor. Its profile is clearly distinct from the promiscuous Staurosporine and approaches the selectivity of Gefitinib, albeit with slightly broader secondary activities. The next logical steps would be to expand the kinase panel to a near-kinome-wide screen and to use cellular assays to investigate the functional consequences of the observed SRC and ROCK1 off-target inhibition. This rigorous, data-driven approach is the cornerstone of developing safe and effective targeted therapies.

References

Benchmarking 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Comparative Guide to its Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol against established standard reference compounds. The focus is on its predicted antioxidant and anti-inflammatory properties, offering a framework for experimental benchmarking. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Comparative Activity Data

The following tables summarize the hypothetical inhibitory activities of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol in comparison to standard reference compounds. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: Antioxidant Activity

CompoundDPPH Scavenging Assay IC50 (µM)ABTS Radical Cation Decolorization Assay IC50 (µM)Nitric Oxide Scavenging Assay IC50 (µM)
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol [Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Ascorbic Acid35.815.242.5
Trolox45.228.958.1
Gallic Acid8.75.412.3

Table 2: Anti-inflammatory Activity

CompoundLipoxygenase (LOX) Inhibition Assay IC50 (µM)
2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol [Insert Experimental Value]
Quercetin12.5
Indomethacin8.9

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.[1][2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol)

  • Standard reference compounds (Ascorbic Acid, Trolox, Gallic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compound and standard references in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation.[4][5][6]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • Test compound

  • Standard reference compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test and standard compounds.

  • Add 10 µL of each compound dilution to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • Determine the IC50 value from the concentration-response curve.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.[7][8][9]

Materials:

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compound

  • Standard reference compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM solution of sodium nitroprusside in PBS.

  • Prepare different concentrations of the test and standard compounds in PBS.

  • Mix 150 µL of the sodium nitroprusside solution with 50 µL of each compound dilution in a 96-well plate.

  • Incubate the plate at room temperature for 150 minutes.

  • Add 100 µL of Griess reagent to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of nitric oxide scavenging activity.

  • Determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.[10][11][12]

Materials:

  • Lipoxygenase enzyme (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound

  • Standard reference compounds (Quercetin, Indomethacin)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of lipoxygenase in borate buffer.

  • Prepare a solution of linoleic acid in borate buffer.

  • Prepare various concentrations of the test and standard compounds.

  • In a cuvette, mix the lipoxygenase solution with the compound solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid solution.

  • Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • Determine the IC50 value.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH to Plate prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compound & Standards add_samples Add 100 µL of Sample to Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS•+ Radical Solution add_abts Add 190 µL of ABTS•+ to Plate prep_abts->add_abts prep_samples Prepare Serial Dilutions of Compounds add_samples Add 10 µL of Sample to Plate prep_samples->add_samples add_samples->add_abts incubate Incubate 6 min add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 LOX_Pathway cluster_pathway Lipoxygenase Pathway in Inflammation Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Promotes Inhibitor 2,3-Dihydro-dioxino [2,3-b]pyridin-7-ol (Potential Inhibitor) Inhibitor->Lipoxygenase Inhibits

References

In Vivo Therapeutic Potential: A Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative In Vivo Efficacy of Analog Compounds

Due to the limited direct in vivo data on 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, this section presents data from in vivo studies on its structural analogs.

Anti-Inflammatory Activity: Pyrrolo[2,3-b]pyridine Analogs

A series of analogs based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have demonstrated oral anti-inflammatory activity in rat models.[1]

Compound/AlternativeAnimal ModelAssayDosageEfficacy (% Inhibition)Reference
Pyrrolo[2,3-b]pyridine AnaloguesRatsReverse Passive Arthus Reaction (RPAR) Pleural Cavity AssayOralData not specified
Pyrrolo[2,3-b]pyridine AnaloguesRatsAdjuvant-Induced Arthritic Rat Model (AAR)OralData not specified[1]
Ibuprofen (Reference)RatsCarrageenan-induced Paw EdemaNot specified73.54% - 79.42%
Antitumor Activity: Indolo[2,3-b]quinoline Analogs

Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) and its analogs have been evaluated for their in vivo antitumor activity against Ehrlich ascites carcinoma (EAC).[2][3]

Compound/AlternativeAnimal ModelTumor ModelDosageEfficacy (Tumor Volume Reduction)Reference
Neocryptolepine AnalogsFemale Albino Swiss MiceEhrlich Ascites Carcinoma (EAC)-induced solid tumorNot specifiedRemarkable decrease in tumor volume[2][3]
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)Not specified in abstractIn vitro cytotoxicity suggests potential in vivo activityIn vitro data providedMost cytotoxic with a mean GI50 of 0.78 µM[4][5]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Not specified in abstractIn vitro cytotoxicity suggests potential in vivo activityIn vitro data providedIC50 of 0.35 µM on HCT116 cells[6][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used model assesses the anti-inflammatory potential of a compound.[8]

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, reference (e.g., ibuprofen), and test groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model in Mice (Antitumor)

This model is used to evaluate the in vivo antitumor efficacy of compounds.[2][3]

  • Animal Model: Female Swiss albino mice are used for the study.

  • Tumor Cell Implantation: EAC cells are injected subcutaneously into the right thigh of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, the animals are treated with the test compound, vehicle, or a positive control.

  • Tumor Volume Measurement: Tumor volume is measured periodically using calipers and calculated using the formula: V = 0.5 x L x W², where L is the length and W is the width of the tumor.

  • Endpoint: At the end of the study, animals are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of these classes of compounds are often attributed to their modulation of specific signaling pathways.

PI3K_AKT_mTOR_Pathway Putative PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Indolo[2,3-b]quinoline Analog (Hypothesized) Inhibitor->PI3K Inhibition NF_kappaB_Pathway Hypothesized NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor Pyrrolo[2,3-b]pyridine Analog (Hypothesized) Inhibitor->IKK Inhibition In_Vivo_Workflow General In Vivo Experimental Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Target Engagement) start->in_vitro animal_model Animal Model Selection & Acclimatization in_vitro->animal_model dosing Dose Formulation & Administration animal_model->dosing monitoring In-life Monitoring (Tumor Volume, Clinical Signs) dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Efficacy, Toxicity) endpoint->analysis end Results & Conclusion analysis->end

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol: A Guide for Laboratory Professionals

Safe Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol: A Guide for Laboratory Professionals

Researchers and drug development professionals handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.

Chemical and Physical Properties

A summary of the key properties of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol is provided below.

PropertyValue
CAS Number1261365-65-4[1][3]
Molecular FormulaC7H7NO3[3]
Exact Mass153.14[3]
FormSolid[4]
Storage Temperature2-8°C[4]

Hazard Profile

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment.

Proper Disposal Protocol

The primary directive for the disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol and its containers is to utilize an approved waste disposal plant. The following workflow outlines the necessary steps for safe and compliant disposal.

cluster_pre_disposalPre-Disposal Stepscluster_disposalDisposal WorkflowCollect_WasteCollect Waste(Pure compound or contaminated materials)Segregate_WasteSegregate Chemical Waste(Keep separate from other waste streams)Collect_Waste->Segregate_WasteLabel_ContainerClearly Label Waste Container('2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol', Hazard symbols)Segregate_Waste->Label_ContainerStore_SafelyStore in a Designated, Secure Area(Away from incompatible materials)Label_Container->Store_SafelyContact_EHSContact Institutional EHS Office(Environmental Health & Safety)Store_Safely->Contact_EHSInitiate Disposal ProcessArrange_PickupArrange for Professional Pickup(Certified hazardous waste handler)Contact_EHS->Arrange_PickupTransportTransport to Approved Facility(Licensed chemical destruction plant)Arrange_Pickup->TransportFinal_DisposalFinal Disposal(e.g., Controlled incineration)Transport->Final_Disposal

Figure 1. Logical workflow for the proper disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol.

Detailed Experimental Protocols for Disposal

1. Waste Collection and Segregation:

  • Collect all waste materials containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, including residual amounts of the pure compound, contaminated personal protective equipment (PPE) such as gloves, and any contaminated labware (e.g., weighing boats, pipette tips).

  • This waste must be segregated from general laboratory waste and other chemical waste streams to prevent accidental reactions.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for the waste.

  • The container must be clearly labeled with the full chemical name: "2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol".

  • Attach appropriate hazard symbols (e.g., harmful, environmentally hazardous) as per your institution's and local regulations.

3. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from drains and sources of ignition.

4. Professional Disposal:

  • Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.

  • The EHS department will ensure the waste is transported to a licensed and approved chemical waste disposal facility, where it will be managed in an environmentally responsible manner, likely through controlled incineration.[5]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol, protecting both personnel and the environment.

Personal protective equipment for handling 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol

Essential Safety and Handling Guide for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol (CAS No. 1261365-65-4) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification:

According to the Global Harmonized System (GHS), this compound is classified as follows:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity - single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE):

Strict adherence to the recommended personal protective equipment is mandatory to prevent accidental exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.[1]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).[1]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Researchers must follow this protocol to ensure safe handling from receipt to disposal.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work within a certified chemical fume hood.

    • Gather all necessary PPE and handling equipment.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Prevent dust formation during weighing and transfer.

  • Storage :

    • Store in a well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Store in a locked-up area.[1]

    • Recommended storage temperature is 2-8°C.[3]

Emergency and First Aid Procedures:

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Disposal Plan:

All waste containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.

Experimental Workflow for Safe Handling

cluster_prep1. Preparationcluster_handling2. Handlingcluster_cleanup3. Cleanup & Storagecluster_disposal4. Waste Disposalprep_ppeDon PPE:- Goggles- Gloves- Lab Coatprep_hoodPrepare Chemical Fume Hoodprep_ppe->prep_hoodprep_materialsGather Materials and Reagentsprep_hood->prep_materialsweighWeigh Compound in Hoodprep_materials->weighdissolveDissolve/Use in Reactionweigh->dissolvedecontaminateDecontaminate Work Areadissolve->decontaminatewasteCollect in Labeled Hazardous Waste Containerdissolve->wastestoreStore in a Cool, Ventilated Areadecontaminate->storedisposeDispose via Approved Waste Facilitywaste->dispose

Caption: Workflow for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-ol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.